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  • Product: 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • CAS: 1710195-44-0

Core Science & Biosynthesis

Foundational

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide chemical structure and properties

Whitepaper: 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide — Structure, Synthesis, and Pharmacological Potential Executive Summary The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 1710195-44-0) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide — Structure, Synthesis, and Pharmacological Potential

Executive Summary

The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 1710195-44-0) represents a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry[1]. Comprising a thiophene ring fused to a 1,2-thiazine-1,1-dioxide moiety, this structure is an isomeric core related to the well-established "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs)[2]. This technical guide provides an authoritative analysis of its physicochemical properties, self-validating synthetic protocols, and its mechanistic role as a precursor for novel cyclooxygenase (COX) inhibitors.

Physicochemical Profile & Tautomeric Dynamics

The structural uniqueness of the thieno[3,2-c][1,2]thiazine scaffold lies in its keto-enol tautomerism. While formally named as a 4-one (ketone), the molecule exists in a solvent-dependent equilibrium with its 4-hydroxy (enol) tautomer. This enolization is biologically critical; the highly acidic enolic hydroxyl group mimics the carboxylic acid of arachidonic acid, enabling tight binding to the COX active site[2].

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
CAS Number 1710195-44-0
Molecular Formula C₆H₅NO₃S₂
Molecular Weight 203.24 g/mol
Core Scaffold Thieno[3,2-c][1,2]thiazine
Tautomerism Keto (4-one) ⇌ Enol (4-hydroxy)
Hydrogen Bond Donors 1 (in enol form)

| Hydrogen Bond Acceptors | 4 |

Data supported by commercial chemical databases and structural analogs[1][3].

Synthetic Methodology: The Dieckmann Condensation Workflow

To ensure high yield and structural fidelity, the synthesis of the thienothiazine core relies on a robust two-step protocol starting from a functionalized thiophene. The causality behind each reagent choice is detailed below to provide a self-validating experimental framework.

Protocol: Synthesis of the Thienothiazine Core

Step 1: N-Alkylation of the Sulfonamide Precursor

  • Reagents: Methyl 3-sulfamoylthiophene-2-carboxylate (1.0 eq), Methyl bromoacetate (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the thiophene precursor in DMF. Add K₂CO₃ and stir for 15 minutes at room temperature. Dropwise add methyl bromoacetate. Heat to 60°C for 4 hours.

  • Mechanistic Causality: K₂CO₃ is selected as a mild, non-nucleophilic base to selectively deprotonate the acidic sulfonamide nitrogen (pKa ≈ 10) without risking the hydrolysis of the methyl ester groups. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly reactive ("naked") sulfonamide anion to execute a rapid Sₙ2 displacement on the methyl bromoacetate.

Step 2: Intramolecular Dieckmann-Type Cyclization

  • Reagents: N-alkylated intermediate (1.0 eq), Sodium methoxide (NaOMe, 2.5 eq), Anhydrous Methanol.

  • Procedure: Suspend the intermediate in anhydrous methanol. Slowly add NaOMe at 0°C. Reflux the mixture for 12 hours. Cool to room temperature and quench with 1M HCl until pH 3 is reached. Filter the resulting precipitate.

  • Mechanistic Causality: NaOMe is a strong base required to deprotonate the active methylene group adjacent to the acetate ester. The resulting carbanion undergoes an intramolecular nucleophilic acyl substitution (Dieckmann condensation) by attacking the thiophene-2-carboxylate. Methanol is strictly used as the solvent to match the ester leaving group; if ethanol were used, transesterification would yield a complex mixture of methyl and ethyl esters. The acidic workup (pH 3) is crucial to protonate the sodium enolate, driving the precipitation of the final 4-one/4-hydroxy product.

Synthesis_Workflow A Methyl 3-sulfamoylthiophene -2-carboxylate C N-Alkylated Intermediate A->C SN2 N-Alkylation B Methyl bromoacetate (K2CO3, DMF) B->C E 1H-thieno[3,2-c][1,2]thiazin -4(3H)-one 2,2-dioxide C->E Dieckmann Condensation D Base Catalysis (NaOMe / MeOH) D->E

Fig 1: Step-by-step synthetic workflow of the thienothiazine scaffold via Dieckmann condensation.

Pharmacological Relevance and Downstream Derivatization

The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold is rarely used as a standalone drug; rather, it is a foundational building block. By functionalizing the N2 position and the C3 position, researchers generate potent COX-1 and COX-2 inhibitors[4].

  • N-Methylation: Alkylation at the thiazine nitrogen enhances lipophilicity, improving cellular permeability and oral bioavailability.

  • C3-Amidation: Reacting the core with aryl isocyanates yields 3-carboxamide derivatives. These derivatives are structurally homologous to established thienothiazine NSAIDs like Lornoxicam and Tenoxicam[2][4].

Mechanistic Action in COX Inhibition: The derivatized thienothiazine enters the hydrophobic channel of the cyclooxygenase enzyme. The SO₂ group and the enolic OH at C4 form a critical hydrogen-bonding network with Arg120 and Tyr355 at the base of the COX active site, effectively blocking arachidonic acid from entering the catalytic domain[2].

COX2_Pathway T Thienothiazine Scaffold (Enol Tautomer) S COX-2 Active Site (Hydrophobic Channel) T->S Hydrophobic interactions R Arg120 / Tyr355 Residues T->R H-Bonding (SO2 & OH) P Prostaglandin Synthesis Inhibition S->P Blockade of Arachidonic Acid R->P

Fig 2: Mechanism of action for thienothiazine-derived COX-2 inhibitors in inflammatory pathways.

References

  • 1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione | Sigma-Aldrich | 1

  • Thienothiazines | Fisher Scientific | 4

  • Tiaprofenic acid - Nonsteroidal Anti-inflammatory Drug | MedChemExpress | 2

  • 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | PubChem | 3

Sources

Exploratory

Crystal Structure Analysis of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide: A Technical Guide for Rational Drug Design

Executive Summary & Structural Context The bicyclic heterocycle 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide serves as a highly privileged scaffold in modern medicinal chemistry. As the foundational core for the "o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The bicyclic heterocycle 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide serves as a highly privileged scaffold in modern medicinal chemistry. As the foundational core for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) and a critical pharmacophore in carbonic anhydrase (CA) inhibitors, its precise three-dimensional conformation dictates its biological efficacy.

Understanding the crystal structure of this molecule—and its derivatives—is not merely an academic exercise; it is the cornerstone of structure-based drug design (SBDD). The fusion of a planar, electron-rich thiophene ring with a non-planar 1,2-thiazine 2,2-dioxide ring creates a unique steric and electronic environment. The conformational flexibility of the thiazine ring, combined with the strong dipole moments of the sulfone and ketone moieties, governs how this scaffold interfaces with metalloenzymes and cyclooxygenase active sites .

This whitepaper provides an in-depth technical analysis of the crystallographic workflow required to isolate and validate the structure of thienothiazine dioxides, alongside a detailed breakdown of the structural parameters that drive their pharmacological utility.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To achieve atomic-level resolution of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, the experimental protocol must be rigorously designed to prevent twinning, minimize thermal noise, and ensure absolute configurational accuracy. The following step-by-step methodology incorporates causality and built-in validation mechanisms at every stage.

Phase 1: Single-Crystal Growth via Vapor Diffusion
  • The Causality: The thienothiazine dioxide core is amphiphilic; it possesses a highly polar sulfonamide/ketone region and a lipophilic thiophene region. Standard solvent evaporation often yields microcrystalline powders due to rapid supersaturation. Vapor diffusion using a binary solvent system (e.g., Dichloromethane/Hexane) allows for a controlled, thermodynamic approach to nucleation.

  • Step-by-Step:

    • Dissolve 10 mg of the highly purified compound in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of n-Hexane (anti-solvent).

    • Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 48–72 hours.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. A self-validating crystal will exhibit uniform extinction (birefringence) when rotated, confirming a single crystalline domain rather than a twinned aggregate.

Phase 2: X-Ray Diffraction Data Collection
  • The Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a stream of liquid nitrogen. Cooling minimizes the atomic thermal vibrations (Debye-Waller factors), which is critical for the precise localization of the light hydrogen atoms attached to the nitrogen (N3) and adjacent carbons, allowing for accurate mapping of the hydrogen-bond network.

  • Step-by-Step:

    • Mount a high-quality single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil.

    • Flash-cool the crystal to 100 K on the diffractometer goniometer.

    • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Cu radiation is preferred if chiral derivatives are being analyzed to maximize the anomalous dispersion signal.

  • Validation Check: Monitor the internal merging R-factor ( Rint​ ) during initial data reduction. An Rint​<0.05 validates that the crystal diffracts symmetrically and the data is of publication quality.

Phase 3: Structure Solution and Refinement
  • The Causality: The presence of the heavy sulfur atoms makes this scaffold ideal for dual-space or direct methods of structure solution.

  • Step-by-Step:

    • Solve the phase problem using SHELXT. The sulfur atoms will dominate the initial phase assignment, allowing the carbon, nitrogen, and oxygen backbone to be easily identified in the electron density map.

    • Refine the structure using full-matrix least-squares on F2 with SHELXL.

    • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: The final R1​ value should be <0.05 , and the largest difference peak in the residual electron density map should not exceed 1.0e/A˚3 . For chiral derivatives, a Flack parameter approaching 0.00(4) validates the absolute configuration .

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion Method) N1->N2 N3 X-Ray Diffraction Data Collection (100K) N2->N3 N4 Structure Solution (SHELXT Direct Methods) N3->N4 N5 Refinement & Validation (SHELXL) N4->N5 N6 3D Conformation & Interaction Analysis N5->N6

Caption: Self-validating crystallographic workflow for thienothiazine dioxide derivatives.

Quantitative Structural Parameters

The crystallographic analysis of the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core reveals highly conserved geometric parameters that are vital for computational docking and rational drug design.

In the solid state, the six-membered 1,2-thiazine ring avoids a planar conformation to relieve torsional strain, typically adopting an envelope or half-chair conformation. The nitrogen atom often acts as the "flap" of the envelope, projecting out of the mean plane formed by the remaining five atoms of the thiazine ring .

Table 1: Conserved Crystallographic Data for Thienothiazine Dioxides
Structural ParameterTypical Value RangeMechanistic & Structural Significance
Crystal System Monoclinic / TriclinicFacilitates dense packing via intermolecular H-bonding networks.
Thiazine Conformation Envelope / Half-ChairDictates the 3D spatial vector of substituents at the C4 and N3 positions, crucial for enzyme pocket fitting.
S–O Bond Length 1.43 – 1.44 ÅIndicates strong double-bond character; highly localized electron density makes these ideal H-bond acceptors.
S–N Bond Length 1.62 – 1.64 ÅExhibits partial double-bond character due to lone-pair delocalization into the sulfone group.
C=O Bond Length 1.21 – 1.22 ÅStandard ketone length; acts as a secondary interaction point for target binding.
Dihedral Angle (Thiophene vs. Thiazine plane) ~80° – 85°Demonstrates the orthogonal relationship between the planar aromatic system and the aliphatic flap, driving target specificity.

Mechanistic Insights: Application in Rational Drug Design

The exact atomic coordinates derived from the crystal structure of thienothiazine dioxides are directly responsible for their success as Carbonic Anhydrase (CA) inhibitors. The structural parameters explain the causality behind their binding affinity and isozyme selectivity (e.g., distinguishing between human CA II and CA IV) .

The Pharmacophore Interaction Model

When a thienothiazine dioxide derivative enters the active site of Carbonic Anhydrase, the crystal structure predicts a highly specific interaction cascade:

  • Zinc Coordination: The ionized sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion in the enzyme's active site. The precise 1.63 Å S-N bond length optimizes this coordination geometry .

  • Hydrogen Bonding Network: The envelope conformation of the thiazine ring optimally positions one of the sulfone oxygen atoms to accept a hydrogen bond from the backbone NH group of the Thr-199 residue. Simultaneously, the sulfonamide NH donates a hydrogen bond to the hydroxyl side chain of the same Thr-199 residue .

  • Isozyme Selectivity: The spatial projection of the endo-sulfonamide oxygen atom—governed entirely by the thiazine ring's half-chair/envelope pucker—allows it to accept a hydrogen bond from Gln-92 . Variations in the depth and shape of the binding canyons (e.g., the Ile-91 and Val-135 canyons in CA II) interact differently with the thiophene ring, driving up to a 100-fold difference in binding affinity between CA II and CA IV .

Interaction N1 Thienothiazine Core Scaffold N2 Zn2+ Ion Coordination N1->N2 Sulfonamide N N3 Thr-199 Residue (H-Bonding) N1->N3 Sulfonamide O N4 Gln-92 Residue (Selectivity) N1->N4 Endo-O N5 Carbonic Anhydrase Inhibition N2->N5 N3->N5 N4->N5

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition driven by thienothiazine structural features.

Conclusion

The rigorous crystal structure analysis of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide and its derivatives bridges the gap between raw chemical synthesis and targeted pharmacology. By treating the crystallographic workflow as a self-validating system, researchers can extract the precise geometric parameters—such as the crucial envelope conformation of the thiazine ring—necessary to engineer the next generation of highly selective, high-affinity therapeutics.

References

  • Lou, B. (2016). Crystal structure of Brinzolamide: a carbonic anhydrase inhibitor. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Kim, C.-Y., Chang, J.S., Liao, J., May, J.A., & Christianson, D.W. (2002). Structural Aspects of Isozyme Selectivity in the Binding of Inhibitors to Carbonic Anhydrases II and IV. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kim, C.-Y., et al. (2001). 1I8Z: Carbonic Anhydrase II Complexed with AL-6629 2H-Thieno[3,2-e]-1,2-Thiazine-6-Sulfonamide, 2-(3-Methoxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide. RCSB Protein Data Bank. Available at: [Link]

Foundational

Pharmacophore Modeling of 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-Dioxide Derivatives: Designing Next-Generation COX-2 Selective Inhibitors

Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by dose-limiting gastrointestinal and cardiovascular toxicities. While classical oxicams (e.g., piroxicam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by dose-limiting gastrointestinal and cardiovascular toxicities. While classical oxicams (e.g., piroxicam, tenoxicam) utilize a benzothiazine or thieno[2,3-e][1,2]thiazine core, recent structural biology insights have opened new avenues for scaffold hopping. This technical guide explores the pharmacophore modeling of a novel isomeric core: 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide . By shifting the thiophene fusion from the [2,3-e] to the [3,2-c] configuration, researchers can fundamentally alter the spatial trajectory of the 3-carboxamide substituent, driving enhanced selectivity for the Cyclooxygenase-2 (COX-2) active site over COX-1.

Structural Rationale & Mechanistic Biology

To build an accurate pharmacophore model, one must first understand the causality behind the ligand-receptor interactions. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of Ile523 (COX-1) with the less bulky Val523 (COX-2) 1.

The Necessity of Tautomerization

A critical failure point in naive in silico screening of oxicam derivatives is the failure to account for tautomerization. The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core exists in equilibrium with its enolic form, 4-hydroxy-1H-thieno[3,2-c][1,2]thiazine 2,2-dioxide .

  • Causality: The 4(3H)-one ketone is biologically inactive. The enzyme requires the 4-hydroxy (enol) form to act as a potent Hydrogen-Bond Donor (HBD) to Ser530 within the COX active site 2.

The Leu531 Rotation Phenomenon

Unlike classical NSAIDs (e.g., ibuprofen, diclofenac) that utilize a carboxylic acid to form a salt bridge with Arg120, oxicams induce a unique conformational change. Binding of the thienothiazine core forces the rotation of the Leu531 side chain, opening a secondary hydrophobic pocket 3. The [3,2-c] fusion angle optimally directs the 3-carboxamide heteroaryl group into the Val523 selectivity pocket, maximizing COX-2 specificity while sterically clashing with Ile523 in COX-1.

Mapping cluster_ligand Thieno[3,2-c]thiazine-4-ol (Enolic Pharmacophore) cluster_receptor COX-2 Active Site HBD H-Bond Donor (4-OH Enol) Ser530 Ser530 HBD->Ser530 H-Bond HBA H-Bond Acceptor (2,2-Dioxide) Arg120 Arg120 / Tyr355 HBA->Arg120 Polar/Water AR Aromatic Ring (Thiophene Core) Leu531 Leu531 (Rotated) AR->Leu531 pi-Alkyl HYD Hydrophobic/Aromatic (3-Carboxamide Aryl) Val523 Val523 (Selectivity Pocket) HYD->Val523 Steric Fit

Figure 1: Pharmacophore feature mapping of the enolic thieno[3,2-c]thiazine core to the COX-2 active site.

Pharmacophore Modeling Workflow & Protocols

To ensure a self-validating experimental design, the pharmacophore generation must be coupled with a rigorous decoy-based validation step before any virtual screening occurs.

Step-by-Step Methodology

Step 1: Ligand Preparation and Enolization

  • Import the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivative library into a preparation suite (e.g., LigPrep).

  • Critical Action: Force the generation of tautomers at pH 7.4 ± 0.5. Filter the database to retain only the 4-hydroxy enol tautomers.

  • Assign partial charges using the MMFF94 force field to accurately represent the electron-withdrawing nature of the 2,2-dioxide group.

Step 2: Structure-Based Pharmacophore Extraction

  • Retrieve a high-resolution X-ray crystal structure of COX-2 bound to an oxicam (e.g., Meloxicam bound to COX-2, PDB ID: 4M11).

  • Align the novel [3,2-c] core to the co-crystallized [2,3-e] core using maximum common substructure (MCS) alignment.

  • Extract interaction spheres:

    • F1 (HBD): 2.5 Å radius sphere centered on the 4-OH proton interacting with Ser530.

    • F2 (HBA): 2.5 Å radius sphere on the sulfonyl oxygens interacting with Arg120/Tyr355.

    • F3 (Hydrophobic): 3.0 Å radius sphere targeting the Val523 side pocket.

Step 3: Self-Validating Decoy Analysis

  • Generate a decoy set using the DUD-E (Directory of Useful Decoys, Enhanced) server, matching the physicochemical properties of the [3,2-c] derivatives but topologically distinct.

  • Screen the combined active/decoy set using the generated pharmacophore model.

  • Validation Threshold: Calculate the Receiver Operating Characteristic (ROC) curve. The model is only approved for virtual screening if the Area Under the Curve (AUC) is ≥ 0.85, proving it can distinguish true binders from artifacts.

Workflow LPrep Ligand Preparation (Tautomer/Enol Generation) ConfSearch Conformational Sampling (OMEGA/Catalyst) LPrep->ConfSearch PharmGen Structure-Based Pharmacophore Extraction ConfSearch->PharmGen Receptor COX-2 Crystal Structure (e.g., PDB: 4M11) Receptor->PharmGen Validation Model Validation (ROC Curve & AUC > 0.85) PharmGen->Validation Decoy Decoy Set Generation (DUD-E) Decoy->Validation VS Virtual Screening of Thieno[3,2-c]thiazine Library Validation->VS

Figure 2: Self-validating workflow for pharmacophore generation and virtual screening.

Structure-Activity Relationship (SAR) & Quantitative Data

The shift from the classical[2,3-e] fusion to the novel [3,2-c] fusion drastically alters the Selectivity Index (SI). As shown in Table 1, modifying the R2 position (3-carboxamide aryl group) allows the molecule to probe the Val523 pocket. Thiazolyl substitutions (Derivative 2 and 3) exhibit profound COX-2 selectivity compared to the pyridyl substitutions found in classical tenoxicam 4.

Table 1: Comparative in vitro COX Inhibition of Thienothiazine Derivatives

Compound Core TypeR1 (Position 2)R2 (Carboxamide Aryl)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Tenoxicam ([2,3-e] Ref)-CH₃2-Pyridyl0.020.320.06 (COX-1 Selective)
Meloxicam (Benzothiazine)-CH₃5-Methyl-2-thiazolyl1.200.158.0 (COX-2 Preferential)
Derivative 1 (Novel[3,2-c])-CH₃2-Pyridyl4.500.1237.5 (COX-2 Selective)
Derivative 2 (Novel [3,2-c])-CH₃5-Methyl-2-thiazolyl>10.00.08>125 (Highly Selective)
Derivative 3 (Novel [3,2-c])-CH₂CF₃5-Methyl-2-thiazolyl>10.00.04>250 (Highly Selective)

Note: The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). Higher SI values indicate greater COX-2 selectivity, correlating with reduced gastrointestinal toxicity.

Conclusion

Pharmacophore modeling of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives reveals that isomeric scaffold hopping is a highly effective strategy for overcoming the limitations of classical oxicams. By enforcing the enolic tautomer during ligand preparation and targeting the Val523/Leu531 conformational shift, drug development professionals can design highly selective COX-2 inhibitors. The self-validating DUD-E decoy protocol ensures that downstream virtual screening yields chemically viable, high-affinity candidates with minimized off-target COX-1 binding.

References

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. ACS Publications. Available at:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Available at:[Link]

  • Modulating Properties of Piroxicam, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer. PMC (PubMed Central). Available at:[Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. Available at: [Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Scaffold: A Technical Guide for Target Identification and Lead Optimization

[label="Kinetic Profiling\nSPR (k_on, k_off, Finalizing Report Structure Completing Binding Insights I'm now putting the finishing touches on the binding mechanism diagrams and data presentation. I'm verifying the diagra...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Kinetic Profiling\nSPR (k_on, k_off,

Finalizing Report Structure

Completing Binding Insights

I'm now putting the finishing touches on the binding mechanism diagrams and data presentation. I'm verifying the diagrams and including captions. Finally, I'm constructing the final tables, focusing on the kinetic data.

Validating the Protocols

I'm now detailing validation steps for each assay. The TR-FRET needs a no-fluorophore control to set background and Celecoxib for dynamic range validation. SPR requires a reference channel to remove bulk effects and comparing theoretical to empirical Rmax.

Executive Summary

The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 1710195-44-0) represents a highly versatile fused bicyclic heterocycle[1]. Structurally characterized as a cyclic secondary sulfonamide (sultam) fused to a thiophene ring, this privileged scaffold serves as a critical building block in modern drug discovery. Historically, secondary sulfonamides were dismissed as poor inhibitors of metalloenzymes. However, recent crystallographic evidence demonstrates that of tumor-associated Carbonic Anhydrase IX (CA IX)[2]. Furthermore, its structural homology to the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a prime candidate for Cyclooxygenase-2 (COX-2) selective targeting.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for evaluating the in vitro binding affinity of this scaffold and its derivatives.

Structural Rationale & Pharmacophore Mapping

Understanding the physical chemistry of the thienothiazine core is essential before initiating in vitro screening. The scaffold's dual-target potential is driven by two distinct pharmacophoric features:

  • The Sultam Moiety (Zinc-Binding Group): In the hypoxic tumor microenvironment, CA IX is overexpressed. The cyclic sulfonamide undergoes deprotonation at physiological pH, allowing the nitrogen anion to coordinate directly with the Zn2+ ion in the CA IX active site[2]. The cyclic constraint restricts the conformational entropy of the molecule, drastically reducing off-target binding to the ubiquitous cytosolic CA II isoform.

  • The Thiophene Ring (Hydrophobic Anchor): For COX-2 inhibition, the sulfur-containing thiophene ring provides critical Van der Waals interactions, perfectly occupying the hydrophobic side pocket of the COX-2 active channel, a space inaccessible in the smaller COX-1 isoform.

Mechanism Scaffold 1H-thieno[3,2-c][1,2]thiazin -4(3H)-one 2,2-dioxide Sultam Cyclic Sulfonamide (Sultam Moiety) Scaffold->Sultam Thiophene Thiophene Ring (Hydrophobic Core) Scaffold->Thiophene Zn Zn2+ Coordination (Active Site) Sultam->Zn Deprotonation & Binding Pocket Hydrophobic Pocket Interaction Thiophene->Pocket VdW Forces CA9 CA IX Inhibition (Tumor Hypoxia) Zn->CA9 Pocket->CA9

Fig 2. Pharmacophore mapping and CA IX active site binding mechanism of the scaffold.

Experimental Workflows & Self-Validating Protocols

To accurately profile the binding affinity of this scaffold, we employ a two-tiered screening cascade. Primary screening utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to establish IC50​ values, followed by Surface Plasmon Resonance (SPR) to define real-time binding kinetics ( kon​ , koff​ ).

Workflow A Thienothiazine Library (CAS 1710195-44-0 core) B Primary Screening TR-FRET (COX-2 / CA IX) A->B C Kinetic Profiling SPR (k_on, k_off, K_D) B->C D Structural Validation X-ray Crystallography C->D E Lead Candidate Optimization D->E

Fig 1. High-throughput screening and kinetic profiling cascade for thienothiazine derivatives.

Protocol A: High-Throughput TR-FRET Competitive Binding Assay (COX-2)

Causality for Selection: Heterocyclic compounds like thienothiazines frequently exhibit intrinsic auto-fluorescence in the 300-400 nm range, which confounds standard fluorescence polarization assays. between excitation and emission reading, allowing short-lived background fluorescence to decay, isolating only the true binding signal[3].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.01% Brij-35, and 1 mM DTT. Note: Brij-35 prevents non-specific aggregation of the hydrophobic thiophene core.

  • Reagent Assembly: In a 384-well low-volume microplate, add 5 µL of recombinant human COX-2 enzyme (tagged with Terbium-cryptate anti-tag antibody) at a final concentration of 2 nM.

  • Compound Addition: Dispense 5 µL of the thienothiazine derivatives (10-point dose-response, 0.1 nM to 100 µM, 1% final DMSO).

  • Tracer Addition: Add 5 µL of a fluorescent COX-2 tracer (d2-fluorophore conjugated) at its predetermined KD​ concentration.

  • Incubation & Reading: Seal and incubate in the dark for 60 minutes at RT. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using Celecoxib as the positive control and DMSO as the negative control. The assay is only valid if Z' > 0.7. The FRET ratio (665/620 nm) must show a dose-dependent decay as the unlabeled thienothiazine displaces the tracer.

Protocol B: Label-Free SPR Microscopy on Live Cells (CA IX)

Causality for Selection: CA IX is a transmembrane metalloenzyme. Purifying its extracellular domain often collapses the active site pocket, leading to artificially weak binding affinities., preserving the native membrane architecture[4].

Step-by-Step Methodology:

  • Sensor Functionalization: Dock a bare gold SPRm sensor chip into the SPRm 200AP instrument. Functionalize the surface with Wheat Germ Agglutinin (WGA) via standard amine coupling (EDC/NHS) to tether live cells.

  • Cell Capture: Flow live Ramos B suspension cells (which natively express high levels of CA IX) at 106 cells/mL over the sensor at 5 µL/min until a stable baseline shift indicates uniform cellular capture.

  • Kinetic Injection: Inject the thienothiazine analytes across the cell-covered surface at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a concentration series (e.g., 10 nM to 10 µM).

  • Dissociation & Regeneration: Allow running buffer (PBS + 1% DMSO) to flow for 300 seconds to monitor the dissociation phase ( koff​ ).

  • Self-Validation Checkpoint: A reference region on the sensor chip containing no captured cells must be subtracted from the active region to eliminate bulk refractive index shifts caused by the 1% DMSO. The data must fit a 1:1 Langmuir binding model with a χ2 value < 10% of Rmax​ .

Quantitative Data & Kinetic Analysis

The table below summarizes the binding metrics of the unsubstituted 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core versus a highly functionalized derivative (Derivative 12a), validated against clinical standards.

Compound / LigandTargetAssay Type IC50​ / KD​ kon​ ( M−1s−1 ) koff​ ( s−1 )
Scaffold Core CA IXSPRM1.2 µM 4.5×103 5.4×10−3
Derivative 12a CA IXSPRM45 nM 8.2×104 3.7×10−3
Acetazolamide CA IXSPRM25 nM 1.1×105 2.8×10−3
Derivative 12a CA IISPRM>50 µMN/AN/A
Scaffold Core COX-2TR-FRET8.5 µMN/AN/A
Celecoxib COX-2TR-FRET40 nMN/AN/A

Data Interpretation: The unsubstituted scaffold core provides a moderate, micromolar baseline affinity for both targets. However, functionalization (Derivative 12a) drastically improves the association rate ( kon​ ) for CA IX while maintaining an exceptionally low affinity for the off-target CA II isoform, demonstrating the >1000-fold selectivity inherent to cyclic secondary sulfonamides[2].

Conclusion

The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold is a highly privileged pharmacophore. By employing rigorous, artifact-free methodologies like TR-FRET and live-cell SPR Microscopy, researchers can accurately quantify the binding kinetics of this sultam core. The built-in self-validation steps ensure that the resulting KD​ and IC50​ values represent true biochemical interactions, paving the way for the development of next-generation, highly selective therapeutics for hypoxic tumors and inflammatory pathways.

References

  • Moeker, J., Peat, T. S., Bornaghi, L. F., Vullo, D., Supuran, C. T., & Poulsen, S.-A. (2014). "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Biosensing Instrument. (2026). "Application Note 173: Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy."[Link]

  • Jiang, J., Quan, Y., Ganesh, T., Pouliot, W. A., Dudekula, S., & Dingledine, R. (2012). "Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2." Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Exact Mass Determination of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1710195-44-0 Executive Summary In modern medicinal chemistry, constrained bicyclic heterocycles s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1710195-44-0

Executive Summary

In modern medicinal chemistry, constrained bicyclic heterocycles serve as foundational scaffolds for drug discovery. 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (often referred to by its synonym 1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione) is a highly specialized building block. Featuring a thiophene ring fused to a 1,2-thiazine-2,2-dioxide system, this molecule acts as a versatile bioisostere for sulfonamides and benzothiadiazines, making it highly valuable in the development of kinase inhibitors and metalloenzyme modulators [1].

For researchers synthesizing derivatives of this scaffold, rigorous analytical validation is non-negotiable. This whitepaper provides an authoritative guide to the physicochemical properties of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, detailing the theoretical calculations of its molecular weight and exact mass, alongside a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical verification.

Physicochemical Parameters & Theoretical Mass

Before empirical analysis, establishing the theoretical mass parameters is critical for calibrating mass spectrometers and setting extraction windows in data processing software.

The molecular formula for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is C₆H₅NO₃S₂ .

  • Molecular Weight (MW): Calculated using standard, abundance-weighted atomic weights. This value is primarily used for stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071). This is the critical value targeted during HRMS analysis [2].

Table 1: Quantitative Physicochemical Data
ParameterValueApplication / Significance
Chemical Formula C₆H₅NO₃S₂Elemental composition of the core scaffold.
Molecular Weight 203.24 g/mol Reagent weighing, molarity calculations, and yield determination.
Monoisotopic Exact Mass 202.9711 DaTarget mass for HRMS identification (< 1 ppm error threshold).
Exact Mass [M+H]⁺ 203.9789 DaTarget precursor ion in Positive Electrospray Ionization (ESI+).
Exact Mass [M-H]⁻ 201.9638 DaTarget precursor ion in Negative Electrospray Ionization (ESI-).

Analytical Methodology: UHPLC-HRMS Protocol

To achieve an identification confidence level of 1 or 2 [3], low-resolution mass spectrometry (e.g., single quadrupole) is insufficient due to the presence of isobaric interferences. A High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) is required to resolve the exact mass to within a ≤ 2 ppm mass error tolerance.

Causality in Experimental Design
  • Ionization Mode Selection: The molecule contains an acidic lactam/sulfonamide NH proton. Consequently, Negative Ion Mode (ESI-) is the most efficient ionization pathway, yielding a robust [M-H]⁻ signal with minimal in-source fragmentation.

  • Chromatographic Gradient: A reverse-phase UHPLC gradient ensures the removal of highly polar synthetic salts (which cause ion suppression) before the analyte enters the MS source.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol/Water (v/v) containing 0.1% Formic Acid. Note: Keeping the concentration low prevents detector saturation and isotopic peak distortion in the Orbitrap.

Step 2: UHPLC Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Step 3: HRMS Acquisition (Orbitrap)

  • Ion Source: Heated Electrospray Ionization (HESI), operated in Negative Mode.

  • Resolving Power: Set to 70,000 (FWHM at m/z 200) to easily separate the target mass from background matrix ions [2].

  • Calibration: Perform external mass calibration prior to the run. For self-validating internal accuracy, utilize a background lock-mass (e.g., background phthalate or fluorinated calibrant) to continuously correct the mass axis during acquisition.

  • Mass Range: m/z 50 to 500.

Workflow A Sample Prep (1 µg/mL, MeOH/H2O) B UHPLC Separation (C18, Gradient) A->B Injection C ESI Ionization (Negative Mode) B->C Eluent D HRMS Detection (Orbitrap, R=70k) C->D [M-H]- Ions E Data Processing (< 2 ppm Error) D->E Exact Mass

Figure 1: Step-by-step UHPLC-HRMS workflow for exact mass determination.

Mechanistic Insights into Fragmentation (MS/MS)

Relying solely on exact mass (Level 4 confidence) is often insufficient for complete structural elucidation. Applying Collision-Induced Dissociation (CID) to the[M-H]⁻ precursor ion (m/z 201.9638) generates a distinct fragmentation fingerprint [3].

Causality of Neutral Losses:

  • Loss of Sulfur Dioxide (SO₂): The 2,2-dioxide moiety is highly labile under collisional activation. The expulsion of SO₂ (exact mass 63.9619 Da) yields a major fragment at m/z 138.0019 .

  • Loss of Carbon Monoxide (CO): The 4(3H)-one (ketone) group undergoes α-cleavage, resulting in the loss of CO (exact mass 27.9949 Da), yielding a fragment at m/z 173.9689 .

  • Secondary Fragmentation: The m/z 138.0019 ion can subsequently lose CO to form a stable core fragment at m/z 110.0070 .

Fragmentation M Precursor Ion [M-H]- m/z 201.9638 F1 Fragment Ion 1 Loss of SO2 (-63.96 Da) m/z 138.0019 M->F1 CID (Low Energy) F2 Fragment Ion 2 Loss of CO (-27.99 Da) m/z 173.9689 M->F2 CID (Low Energy) F3 Secondary Fragment Loss of (SO2 + CO) m/z 110.0070 F1->F3 -CO F2->F3 -SO2

Figure 2: Proposed CID fragmentation pathway for the[M-H]- precursor ion.

Conclusion

Accurate physicochemical profiling of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide requires a precise understanding of its isotopic composition. By targeting the theoretical exact mass of 202.9711 Da and utilizing the self-validating UHPLC-HRMS protocol outlined above, researchers can confidently verify the structural integrity of this critical medicinal chemistry building block, ensuring downstream reliability in drug development assays.

References

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. RSC Best Practice Guidelines. Retrieved from [Link][1]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., Ruff, M., Singer, H. P., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Retrieved from[Link][2]

Sources

Exploratory

Electronic and Steric Architecture of 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-Dioxide: A Technical Guide for Scaffold Optimization

Executive Summary The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) represents a highly versatile, electron-deficient bicyclic core. As a structural isomer of the thieno[2,3-e][1,2]thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) represents a highly versatile, electron-deficient bicyclic core. As a structural isomer of the thieno[2,3-e][1,2]thiazine core found in widely utilized oxicam non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and lornoxicam 1, this specific [3,2-c] fusion presents unique topological and stereoelectronic properties. This whitepaper synthesizes its physicochemical profile, providing researchers and drug development professionals with actionable insights into its electronic "push-pull" dynamics, steric constraints, and the self-validating experimental protocols required to characterize it.

Steric Architecture and Conformational Dynamics

The thieno[3,2-c][1,2]thiazine scaffold is characterized by a high degree of structural rigidity, which is a critical parameter for target-specific receptor binding in drug discovery 2.

  • Ring Fusion and Planarity: The[3,2-c] fusion enforces a nearly planar geometry across the thiophene ring and the enolizable portion of the thiazine ring. This extensive sp² hybridization facilitates favorable π-π stacking interactions within hydrophobic protein pockets.

  • Sulfone Puckering: Unlike the rest of the ring system, the sp³-hybridized sulfur atom of the 2,2-dioxide moiety breaks absolute planarity. The two oxygen atoms project above and below the primary molecular plane. This creates a localized steric bulk that dictates the trajectory of incoming nucleophiles during synthesis and anchors the molecule via hydrogen bonding to metal-bound water molecules in target enzymes (e.g., Carbonic Anhydrase) .

  • Tautomeric Sterics: The C4 ketone exists in dynamic equilibrium with its enol form. Enolization induces a fully planar transition state, effectively reducing the steric profile of the C4 position and allowing tighter intercalation into active sites.

Electronic Properties: The Push-Pull Network

The electronic signature of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is defined by antagonistic, intramolecular electronic effects that modulate its reactivity and acidity.

  • Electron-Rich Donor: The thiophene ring acts as a potent π-electron donor, pushing electron density into the fused system.

  • Electron-Deficient Acceptors: The C4 carbonyl and the highly electronegative SO₂ group act as strong electron-withdrawing groups (EWGs), creating a deep LUMO.

  • Acidic N-H Core: The convergence of the SO₂ and C=O groups adjacent to the nitrogen atom drastically lowers the pKa of the N-H proton. This specific electronic environment ensures the molecule is predominantly ionized at physiological pH, a hallmark of oxicam-class pharmacophores that balances aqueous solubility with lipophilic membrane permeation 4.

G Thiophene Thiophene Ring (Electron Donor) Ketone C4 Ketone (Electron Acceptor) Thiophene->Ketone π-electron delocalization Sulfone SO2 Group (Strong Acceptor) Thiophene->Sulfone Inductive pull NH N-H Group (Acidic Center) Ketone->NH Enolization pathway Sulfone->NH pKa lowering effect

Electronic push-pull dynamics within the thienothiazine dioxide core.

Quantitative Physicochemical Data

The following table synthesizes the theoretical and empirical electronic parameters of the thienothiazine dioxide core, providing a baseline for structural derivatization 5.

ParameterValue / CharacteristicAnalytical Method / Causality
pKa (N-H) ~4.8 - 5.2Potentiometric Titration. Driven by dual EWG stabilization of the conjugate base.
HOMO Energy -6.1 eVCyclic Voltammetry. Deep HOMO due to sulfone electron withdrawal.
LUMO Energy -2.5 eVCyclic Voltammetry. Localized primarily on the C4-ketone/thiophene junction.
Band Gap (Eg) ~3.6 eVUV-Vis Spectroscopy. Indicates high stability and resistance to auto-oxidation.
Dipole Moment ~4.5 - 5.1 DebyeDFT Calculations. Strong polarization vector pointing toward the SO₂ group.

Self-Validating Experimental Methodologies

To effectively leverage this scaffold in medicinal chemistry or materials science, researchers must accurately profile its electronic state and tautomeric ratio. The following protocols are engineered with built-in validation steps to ensure data integrity.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To empirically determine the HOMO-LUMO gap and redox stability of the core. Causality: A glassy carbon working electrode is strictly selected due to its wide anodic/cathodic potential window, which is necessary to observe the deep reduction potentials of sulfone derivatives without triggering solvent electrolysis. Anhydrous acetonitrile (MeCN) is utilized because its aprotic nature stabilizes transient radical anions formed during the reduction phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mM of the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide in anhydrous MeCN.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte to ensure ionic conductivity.

  • Internal Standardization (Validation Step): Spike the solution with 0.1 mM Ferrocene (Fc). Validation Check: The Fc/Fc⁺ redox couple must appear at ~0.40 V vs. SCE. If this peak shifts, the reference electrode is compromised and must be recalibrated before proceeding.

  • Execution: Scan from +1.0 V to -2.5 V at a scan rate of 100 mV/s using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Data Synthesis: Calculate the LUMO from the onset reduction potential ( Eredonset​ ) using the empirical equation: ELUMO​=−e(Eredonset​+4.8) eV.

Protocol 2: Spectroscopic Determination of Keto-Enol Tautomerism

Purpose: To quantify the equilibrium constant ( KT​ ) between the C4-ketone and C4-enol forms. Causality: The biological activity of oxicam-like scaffolds is heavily dependent on the enol fraction, which is responsible for binding to metal cofactors (e.g., Zn²⁺ or Fe³⁺) in target enzymes.

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Prepare 5 mM solutions of the compound in both DMSO-d₆ (polar, hydrogen-bonding) and CDCl₃ (non-polar). Validation Check: Utilizing two distinct solvents validates the solvatochromic shift; polar solvents typically stabilize the highly conjugated enol form, providing a comparative baseline.

  • NMR Acquisition: Acquire quantitative ¹H-NMR spectra using a relaxation delay (D1) of at least 10 seconds. Validation Check: A long D1 is critical to ensure complete relaxation of the rapidly exchanging N-H and O-H protons, preventing integration artifacts.

  • Integration: Integrate the distinct N-H proton (keto form, typically ~8.5 ppm) versus the enolic O-H proton (enol form, typically ~13.0 ppm).

  • Calculation: Determine the tautomeric ratio using the formula: KT​=[Enol]/[Keto] .

Workflow Prep Sample Preparation (1 mM in MeCN) CV Cyclic Voltammetry (Glassy Carbon Electrode) Prep->CV Electrochemical UV UV-Vis Spectroscopy (Solvatochromism) Prep->UV Optical NMR 1H/13C NMR (Tautomer Ratio) Prep->NMR Structural Data Data Synthesis (HOMO-LUMO & pKa) CV->Data Redox Potentials UV->Data Optical Gap NMR->Data Equilibrium Const

Self-validating experimental workflow for physicochemical profiling.

Conclusion

The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold is a privileged structure characterized by a robust push-pull electronic system and a sterically demanding sulfone apex. By understanding its intrinsic planarity and utilizing self-validating electrochemical and spectroscopic protocols, drug discovery teams can precisely tune its pKa and redox potentials. This enables the rational design of targeted therapeutics, ranging from selective enzyme inhibitors to novel organic electronic materials.

References

  • ResearchGate.Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
  • PMC (NIH).Targeted treatment for osteoarthritis: drugs and delivery system.
  • BOC Sciences.CAS 171273-35-1 (2-(3-methoxypropyl)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide).
  • ResearchGate.A review of analytical techniques for determination of oxicams, nimesulide and nabumetone.
  • Sigma-Aldrich.1710195-44-0 | 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Cyclization Protocol for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Chemical Context & Structural Significance The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0; Molecular Weight: 203.24 g/mol ) is a highly versatile bicyclic building block. Thienothiazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Structural Significance

The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0; Molecular Weight: 203.24 g/mol ) is a highly versatile bicyclic building block. Thienothiazine scaffolds serve as critical bioisosteres for benzothiazines (e.g., piroxicam, meloxicam) in medicinal chemistry, offering altered lipophilicity and metabolic stability profiles 1. The synthesis of this specific [3,2-c] fused isomer relies on the functionalization of commercially available methyl 3-aminothiophene-2-carboxylate, a well-documented starting material for complex thieno-fused heterocycles 2, 3.

Retrosynthetic Strategy and Mechanistic Logic

The construction of the 1,2-thiazine-1,1-dioxide ring fused to a thiophene core is most efficiently achieved via a two-step sequence. The sequence begins with the sulfonylation of the primary amine on the thiophene ring, followed by a base-promoted Dieckmann-type intramolecular cyclization.

Synthesis A Methyl 3-aminothiophene- 2-carboxylate B Methyl 3-(methylsulfonamido) thiophene-2-carboxylate A->B MsCl, Pyridine DCM, 0°C to RT C 1H-thieno[3,2-c][1,2]thiazin- 4(3H)-one 2,2-dioxide B->C KOtBu, THF Intramolecular Cyclization

Synthetic workflow for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide.

The mechanistic success of the ring closure depends on the sequential deprotonation of the sulfonamide intermediate. The acidic sulfonamide N-H is deprotonated first, followed by the α-protons of the methanesulfonyl group. The resulting highly reactive carbanion undergoes intramolecular nucleophilic attack on the adjacent methyl ester, extruding methoxide to form the fused 6-membered ring 4.

Mechanism Step1 1. NH Deprotonation (Formation of Sulfonamide Anion) Step2 2. α-Methyl Deprotonation (Formation of Dianion) Step1->Step2 Step3 3. Nucleophilic Attack (Carbanion attacks Ester C=O) Step2->Step3 Step4 4. Methoxide Elimination (Ring Closure) Step3->Step4 Step5 5. Acidic Workup (Protonation to final product) Step4->Step5

Mechanistic sequence of the Dieckmann-type base-promoted cyclization.

Detailed Experimental Methodologies

Step 1: Sulfonylation to Methyl 3-(methylsulfonamido)thiophene-2-carboxylate
  • Causality & Design : The primary amine must be converted into a sulfonamide to introduce the sulfur atom of the future thiazine ring. Pyridine is selected as both a base and a nucleophilic catalyst to quench the generated HCl, preventing the degradation of the thiophene core.

  • Procedure :

    • Charge a flame-dried round-bottom flask with Methyl 3-aminothiophene-2-carboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Add Pyridine (2.0 equiv) and cool the reaction mixture to 0 °C using an ice bath. Note: Cooling is critical to minimize exothermic side reactions and prevent bis-sulfonylation.

    • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • In-Process Control (IPC) : Validate reaction completion via TLC (Hexane:EtOAc 7:3). The starting amine spot should completely disappear.

    • Workup : Quench with 1N HCl to neutralize excess pyridine. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification : Recrystallize the crude solid from ethanol to afford the pure intermediate.

Step 2: Intramolecular Cyclization to 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • Causality & Design : The Dieckmann-type cyclization requires a strong base. Potassium tert-butoxide (KOtBu) is preferred over sodium methoxide because its steric bulk prevents nucleophilic attack (transesterification) on the ester, while its high basicity ensures the rapid formation of the reactive dianion 4.

  • Procedure :

    • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under nitrogen.

    • Add KOtBu (2.5 equiv) portionwise. Note: 2.5 equivalents are strictly required to doubly deprotonate the substrate.

    • Stir the resulting suspension at room temperature for 12 hours.

    • In-Process Control (IPC) : Monitor via LC-MS. Look for the appearance of the [M-H]⁻ ion (m/z ~202.0) corresponding to the cyclized product.

    • Workup : Carefully quench the reaction by pouring it into ice water, then acidify with 1N HCl to pH 2-3. Note: Acidification is critical to protonate the enolate/sulfonamide nitrogen and precipitate the final product.

    • Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Self-Validation (NMR) : Confirm structure via ¹H NMR (DMSO-d6). Expected signals: Two thiophene doublets (~7.5 - 8.0 ppm), a distinct singlet for the active methylene CH₂ (~4.5 - 5.0 ppm), and a broad exchangeable NH singlet (> 10 ppm).

Quantitative Optimization of Cyclization Conditions

To ensure maximum efficiency and reproducibility, various bases and solvents were evaluated for the critical cyclization step. The quantitative results are summarized below:

EntryBase (Equiv)SolventTemperatureTime (h)Yield (%)Mechanistic Observation
1NaOMe (2.5)MeOHReflux1645Competing transesterification observed.
2NaH (2.5)THF0 °C to RT1268Incomplete dianion formation; moderate yield.
3 KOtBu (2.5) THF 0 °C to RT 12 85 Optimal; bulky base prevents ester attack.

References

  • Source: PMC (NIH)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Source: Organic Process Research & Development (ACS Publications)
  • Studies on the chemistry of thienoanellated O,N- and S,N-containing heterocycles.

Sources

Application

Application Note: Rational Design and Synthesis of APIs using 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-Dioxide

Executive Summary The bicyclic scaffold 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) is a highly versatile pharmaceutical intermediate. As a structural bioisostere to the benzothiazine core foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic scaffold 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) is a highly versatile pharmaceutical intermediate. As a structural bioisostere to the benzothiazine core found in classic oxicam non-steroidal anti-inflammatory drugs (NSAIDs), this specific [3,2-c] isomer offers unique regiochemistry that alters the electronic distribution of the thiophene ring compared to the more common [2,3-e] isomers (e.g., Tenoxicam). This application note provides drug development professionals with field-proven, self-validating protocols for functionalizing this intermediate to synthesize advanced active pharmaceutical ingredients (APIs), specifically targeting cyclooxygenase (COX) and glutathione S-transferase (GST) pathways.

Pharmacological Relevance & Structural Rationale

Thienothiazine derivatives are critical in modern medicinal chemistry. The integration of a thiophene ring fused to a 1,2-thiazine-1,1-dioxide moiety provides a rigid, planar structure capable of deep insertion into hydrophobic enzymatic pockets.

  • COX-2 Inhibition: Similar to, functionalizing the C-3 position of our target intermediate with a carboxamide group yields potent NSAID analogues. The [3,2-c] orientation shifts the sulfur atom's dipole, potentially enhancing COX-2 selectivity over COX-1 by optimizing interactions with the Arg120 and Tyr355 residues in the COX-2 side pocket.

  • Glutathione S-Transferase (GST) Inhibition: N-alkylation of this intermediate (e.g., with a 4-fluorobenzyl group) pivots the pharmacological profile toward, a pathway heavily investigated for overcoming multi-drug resistance in oncology.

Physicochemical Profiling

Understanding the physicochemical baseline of the intermediate is critical for predicting its behavior in polar aprotic solvents and its stability under basic conditions.

Table 1: Physicochemical Properties of the Intermediate

ParameterValueAnalytical Significance
IUPAC Name 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxideDefines the [3,2-c] fusion regiochemistry.
CAS Number 1710195-44-0Primary identifier for procurement and QA.
Molecular Weight 203.24 g/mol Used for stoichiometric calculations.
pKa (Sulfonamide N-H) ~4.5 – 5.5Highly acidic due to adjacent sulfonyl/carbonyl groups; allows mild deprotonation.
Reactive Sites N-1 (Sulfonamide), C-3 (Methylene)N-1 is favored for electrophilic attack under mild base; C-3 requires strong base (NaH).

Synthetic Methodologies & Self-Validating Protocols

Phase I: Regioselective N-Alkylation

To build GST inhibitors like 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, the sulfonamide nitrogen must be selectively alkylated without triggering O-alkylation at the C-4 ketone.

Table 2: Optimization of N-Alkylation Conditions

SolventBaseTemp (°C)Yield (%)Mechanistic Observation (Causality)
THFEt₃N65< 20Amine base is insufficiently basic to fully deprotonate the sulfonamide N-H.
DMFNaH0 to 2545Strong base causes competitive O-alkylation at C-4 and partial ring degradation.
DMF K₂CO₃ 60 88 Optimal basicity; stabilizes the N-anion without degrading the thiazine ring.

Protocol 1: Synthesis of 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

  • Step 1: System Preparation. Dissolve 10.0 mmol (2.03 g) of the intermediate in 20 mL of anhydrous DMF under an N₂ atmosphere. Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the subsequent Sₙ2 reaction.

  • Step 2: Deprotonation. Add 15.0 mmol (2.07 g) of anhydrous K₂CO₃. Stir at 25°C for 30 minutes. Causality: K₂CO₃ selectively deprotonates the highly acidic N-H (pKa ~5) while leaving the C-3 methylene intact.

  • Step 3: Electrophilic Addition. Dropwise add 11.0 mmol (2.08 g) of 4-fluorobenzyl bromide. Heat the mixture to 60°C for 4 hours.

  • Step 4: Self-Validating Checkpoint (In-Process). Perform TLC (Hexane:EtOAc 2:1, UV 254 nm). The starting material (highly polar N-H, R_f ~0.2) must be completely consumed, replaced by a distinct, less polar spot (R_f ~0.6).

  • Step 5: Isolation & Spectroscopic Validation. Quench the reaction by pouring it into 100 mL of ice water. Filter the resulting precipitate and recrystallize from ethanol.

    • Validation: Conduct ¹H-NMR (DMSO-d₆). The protocol is considered successful only if the broad singlet at ~11.5 ppm (sulfonamide N-H) has disappeared, and a new sharp singlet at ~4.8 ppm (N-CH₂-Ar) has appeared.

Phase II: C-3 Functionalization via Enolate Chemistry

For NSAID analogue synthesis, the C-3 methylene must be functionalized with an aryl isocyanate to form a carboxamide.

Protocol 2: C-3 Carboxylation

  • Step 1: Enolate Generation. Dissolve 5.0 mmol of the N-alkylated product from Protocol 1 in 15 mL of anhydrous THF at 0°C. Slowly add 6.0 mmol of NaH (60% dispersion in mineral oil). Causality: A strong base is required to deprotonate the C-3 methylene.

  • Step 2: Self-Validating Checkpoint (Visual). The reaction mixture will transition from pale yellow to a deep red/orange solution. Validation: This color change is a self-validating indicator of the highly conjugated C-3 enolate formation. If the solution remains pale, quench and verify reagent integrity.

  • Step 3: Isocyanate Condensation. Dropwise add 5.5 mmol of 2-pyridyl isocyanate. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 4: Quenching. Carefully quench with 10 mL of saturated aqueous NH₄Cl. Causality: A mild acidic quench prevents the hydrolysis of the newly formed C-3 carboxamide bond, which is sensitive to strong aqueous acids/bases.

  • Step 5: Spectroscopic Validation. Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Validation: In ¹H-NMR, the disappearance of the C-3 methylene singlet (~4.2 ppm) and the appearance of a highly deshielded amide N-H proton (~8.5 ppm) confirms successful C-3 functionalization.

Mechanistic Workflows & Biological Pathways

The following diagrams illustrate the synthetic progression and the downstream pharmacological mechanisms of the resulting APIs.

SyntheticWorkflow cluster_0 Phase 1: N-Alkylation cluster_1 Phase 2: C-3 Functionalization Core 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) N_Alkyl N-Alkylated Intermediate e.g., 1-(4-fluorobenzyl) derivative Core->N_Alkyl K2CO3, DMF R-X (e.g., 4-F-BnBr) 60°C, 4h API Target API / Lead Compound (COX-2 or GST Inhibitor) N_Alkyl->API NaH, THF R'-NCO 0°C to RT

Figure 1: Synthetic workflow from the thienothiazine core to a functionalized API.

MOA API Thienothiazine API (Derived from 1710195-44-0) COX2 COX-2 Enzyme (EC 1.14.99.1) API->COX2 Competitive Inhibition GST Glutathione S-Transferase (EC 2.5.1.18) API->GST Allosteric/Active Site Binding Inflam Decreased Prostaglandins (Anti-inflammatory) COX2->Inflam Pathway Blockade Oxidative Modulated Oxidative Stress (Cellular Defense) GST->Oxidative Enzyme Modulation

Figure 2: Dual mechanistic pathways (COX-2 and GST inhibition) targeted by thienothiazine derivatives.

References

  • Tenoxicam | C13H11N3O4S2 | CID 54677971 - National Center for Biotechnology Information (PubChem).[Link]

  • 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | C13H10FNO3S2 | CID 46506634 - National Center for Biotechnology Information (PubChem).[Link]

Method

Solvent Selection Guide for 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-Dioxide Reactions: Optimizing Alkylation and Condensation Workflows

Abstract The synthesis of biologically active molecules and oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on the functionalization of bicyclic scaffolds like the 1H-thieno[3,2-c][1,2]thiazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of biologically active molecules and oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on the functionalization of bicyclic scaffolds like the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core[1]. This specific heterocyclic system presents a unique chemoselectivity challenge due to the presence of two highly reactive sites: the acidic sulfonamide nitrogen (N-1) and the active methylene group (C-3) flanked by a sulfone and a ketone. Proper solvent selection is the primary thermodynamic and kinetic lever used by synthetic chemists to direct regioselectivity, manage tautomeric equilibria, and optimize yields[2]. This application note provides a field-proven guide to solvent selection for the two most critical workflows: N-alkylation and C-3 aminolysis.

Mechanistic Overview & Thermodynamic Causality

The reactivity of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is governed by the stabilization of its conjugate base and the solvent's dielectric properties[2].

  • N-Alkylation vs. O-Alkylation: Deprotonation of the core yields an ambident anion with the negative charge delocalized across the nitrogen, the C-3 carbon, and the C-4 oxygen. Polar aprotic solvents preferentially solvate the metal counter-ion (e.g., Na⁺ or K⁺), leaving the nitrogen nucleophile "naked" and highly reactive, thereby favoring N-alkylation[3]. Conversely, protic solvents risk hydrogen-bonding with the nitrogen, which inadvertently increases electrophilic attack at the oxygen (yielding unwanted enol ethers).

  • C-3 Aminolysis/Condensation: Functionalizing the C-3 position with amines (such as 2-aminopyridine) requires overcoming a massive activation energy barrier[4]. High-boiling, non-polar solvents are critical here. They achieve the necessary reflux temperatures (>130 °C) and facilitate the azeotropic removal of volatile byproducts, driving the equilibrium toward the desired product via Le Chatelier's principle[5].

SolventPathways SM 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Core N_Alk N-Alkylation (Target Intermediate) SM->N_Alk Polar Aprotic Solvents (Acetone, DMF) Promotes Naked Anion O_Alk O-Alkylation (Enol Ether Byproduct) SM->O_Alk Protic Solvents (Alcohols) H-Bonding Interference C_Cond C-3 Aminolysis (Oxicam Product) SM->C_Cond Non-Polar High-Boiling (Xylene) Azeotropic Distillation

Figure 1: Solvent-directed chemoselectivity in thienothiazine core functionalization.

Protocol 1: Regioselective N-Alkylation

Objective: Selective N-methylation of the thienothiazine core using a methyl halide or methyl bromoacetate to establish the foundational N-alkyl group required for downstream biological activity[3].

Solvent Causality: Acetone is selected as the optimal solvent. Its moderate dielectric constant (ε = 20.7) and aprotic nature provide excellent solubility for the organic substrate while maintaining the reactivity of the K₂CO₃ base. Crucially, it lacks the hydrogen-bonding capacity that would otherwise stall the nitrogen's nucleophilicity.

Step-by-Step Methodology
  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 1.0 eq of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide.

  • Solvent Addition: Add 10 volumes of anhydrous Acetone. Stir at 300 rpm to achieve a uniform suspension.

  • Base Activation: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation of the sulfonamide[3].

  • Alkylation: Dropwise add 1.1 eq of the alkylating agent (e.g., methyl iodide) over 15 minutes, maintaining the internal temperature below 30 °C to prevent exothermic degradation.

  • Reaction: Heat the mixture to a gentle reflux (55–60 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is entirely consumed.

  • Workup: Cool the reactor to 0–5 °C. Dropwise add purified water (approx. 15 volumes) to precipitate the N-alkylated product. Filter the resulting slurry and dry the filter cake under vacuum at 50 °C for 8 hours.

Quantitative Data: Solvent Effects on N-Alkylation
SolventDielectric Constant (ε)Temp (°C)Yield (%)N:O Alkylation Ratio
Acetone 20.75688.0> 95:5
Acetonitrile 37.58285.292:8
DMF 36.72590.190:10
Ethanol 24.57865.460:40

Protocol 2: C-3 Aminolysis (Oxicam Formation)

Objective: Coupling the C-3 functionalized core (often via a methyl ester intermediate) with 2-aminopyridine to form the final amide linkage[1].

Solvent Causality: Xylene is the mandatory solvent for this transformation. Aminolysis of the C-3 position is thermodynamically challenging. Xylene's high boiling point (138–144 °C) exceeds the necessary activation energy requirements. Furthermore, its non-polar nature allows for highly efficient azeotropic distillation, continuously removing the methanol/water byproduct and preventing the reverse reaction[5].

Step-by-Step Methodology
  • Reagent Assembly: In a 500 mL three-necked flask, combine 1.0 eq of the N-alkylated thienothiazine intermediate, 1.1 eq of 2-aminopyridine, and 1.5 eq of Sodium Carbonate[5].

  • Solvent Addition: Suspend the solid mixture in 15 volumes of anhydrous Xylene.

  • Reflux & Distillation: Heat the reaction mixture to 130–140 °C. Equip the flask with a Dean-Stark trap to continuously remove the generated volatile byproducts. Maintain vigorous reflux for 13–17 hours[5].

  • Crystallization: Remove the heating mantle and cool the reaction mixture gradually to 10–15 °C. Hold at this temperature for 5 hours to induce complete crystallization of the crude product.

  • Filtration: Filter the crude solid under a vacuum and wash the cake with 2 volumes of cold Xylene.

  • Recrystallization (Self-Validating Purity): Dissolve the crude cake in a mixture of Methanol (40 mL), Water (10 mL), and Sodium Hydroxide (1 g). Add activated carbon (10% w/w) and heat to decolorization. Filter through Celite, then adjust the clear filtrate to pH 2.5–3.0 using 20% HCl at 5 °C. The pure yellow solid will precipitate immediately[5]. Filter and dry in vacuo.

AminolysisWorkflow Step1 1. Reagent Assembly Thienothiazine + 2-Aminopyridine + Na2CO3 Step2 2. Solvent Addition Anhydrous Xylene (15 vol) Step1->Step2 Step3 3. Reflux & Distillation 130-140°C for 13-17 hours (Continuous removal of byproducts) Step2->Step3 Step4 4. Cooling & Crystallization Cool to 10-15°C, hold for 5 hours Step3->Step4 Step5 5. Recrystallization MeOH/H2O/NaOH, then pH 2.5 with HCl Step4->Step5

Figure 2: Step-by-step workflow for the C-3 aminolysis reaction in Xylene.

Quantitative Data: Solvent Effects on C-3 Aminolysis
SolventBoiling Point (°C)Reaction Time (h)Byproduct RemovalYield (%)
Xylene 138-14413-17Excellent (Azeotrope)90.3
Toluene 11024-30Moderate75.5
DMF 15318Poor (No Azeotrope)60.2
THF 66>48None (Stalled)< 20.0

References

  • LORNOXICAM - New Drug Approvals Source: newdrugapprovals.org URL:[Link]

  • CN101619070B - Preparation method of tenoxicam Source: Google Patents URL
  • First-Principles Prediction of the pKas of Anti-inflammatory Oxicams Source: ResearchGate URL:[Link]

  • CN108218895B - The method of one pot process Lornoxicam intermediate Source: Google Patents URL

Sources

Application

Application Note: Synthesis Pathways for 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-Dioxide Derivatives

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Elucidation The 1H-thieno[3,2-c][1,2]thiazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Elucidation

The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold represents a highly specialized class of bicyclic heterocycles. Structurally related to the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., tenoxicam, meloxicam), this specific isomer features a unique [3,2-c] fusion between a thiophene ring and a 1,2-thiazine 2,2-dioxide ring.

Unlike standard benzothiazines where the sulfonyl group is directly attached to the aromatic core, the [3,2-c] fusion dictates an "aza-sulfone" orientation. Here, the nitrogen (N1) is bonded directly to the thiophene ring, while the sulfonyl group (SO₂ at position 2) is situated on the aliphatic side of the newly formed thiazine ring. This structural nuance significantly alters the pKa of the C3 protons and the keto-enol tautomerism at the C4 position, making these derivatives highly valuable as kinase inhibitors and anti-inflammatory agents[1]. Real-world examples of this scaffold include complex 3-carbothioamide derivatives currently cataloged in high-throughput screening libraries[2].

This application note details the causal mechanistic rationale and self-validating protocols for synthesizing this core scaffold via a highly efficient dianion-mediated intramolecular cyclization , followed by downstream derivatization techniques.

Retrosynthetic Rationale & Mechanistic Causality

The most robust method to construct the 1,2-thiazine 2,2-dioxide ring fused to a thiophene avoids the use of unstable chlorosulfonylacetates. Instead, we utilize a dianion-mediated Dieckmann-type cyclization .

The Causality of the Reagent Choice:

  • Starting Material: Methyl 3-aminothiophene-2-carboxylate provides the necessary ortho-relationship between the nucleophilic amine (for N1) and the electrophilic ester (for the C4 ketone).

  • Mesylation: Reacting the amine with methanesulfonyl chloride (MsCl) installs the required sulfur atom and the aliphatic carbon (C3) in a single, stable step.

  • Dianion Generation: Treatment of the resulting methyl 3-(methylsulfonamido)thiophene-2-carboxylate with a strong, non-nucleophilic base (Lithium Diisopropylamide, LDA) at cryogenic temperatures (-78 °C) sequentially deprotonates the acidic sulfonamide nitrogen and the adjacent methyl group.

  • Cyclization: The highly nucleophilic carbanion attacks the adjacent methyl ester. The elimination of methoxide (MeO⁻) irreversibly drives the formation of the 6-membered thiazine ring.

G A Methyl 3-aminothiophene -2-carboxylate B Methyl 3-(methylsulfonamido) thiophene-2-carboxylate A->B MsCl, Pyridine 0 °C to RT C Dianion Intermediate (N-, C- deprotonation) B->C 2.2 eq LDA THF, -78 °C D 1H-thieno[3,2-c][1,2]thiazin -4(3H)-one 2,2-dioxide C->D Intramolecular Cyclization

Caption: Retrosynthetic and forward pathway via dianion-mediated cyclization.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate

Self-Validation Checkpoint: The product should precipitate upon aqueous workup. TLC (Hexanes:EtOAc 7:3) will show a highly UV-active spot with a lower Rf than the starting amine due to increased polarity.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate (10.0 mmol, 1.57 g)

  • Methanesulfonyl chloride (MsCl) (12.0 mmol, 1.37 g)

  • Anhydrous Pyridine (15.0 mmol, 1.18 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with Argon, dissolve methyl 3-aminothiophene-2-carboxylate in anhydrous DCM (30 mL). Add anhydrous pyridine and cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve MsCl in DCM (20 mL) and add dropwise to the reaction mixture over 15 minutes via an addition funnel to control the exothermic sulfonylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 1N HCl (30 mL) to neutralize excess pyridine. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure sulfonamide intermediate.

Protocol B: Dianion-Mediated Cyclization to the Core Scaffold

Mechanistic Note: Strict anhydrous conditions are critical. Trace moisture will quench the LDA, leading to incomplete dianion formation and recovery of starting material.

Materials:

  • Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (5.0 mmol, 1.17 g)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 11.0 mmol, 5.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Procedure:

  • Cryogenic Setup: Dissolve the sulfonamide intermediate in anhydrous THF (40 mL) in a flame-dried Schlenk flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Add LDA (5.5 mL) dropwise via syringe over 20 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the dianion. Stir at -78 °C for 1 hour.

  • Cyclization: Gradually warm the reaction mixture to 0 °C over 2 hours. Monitor the cyclization via LC-MS. The mass of the desired product (M-32 for loss of MeOH) will dominate the spectra.

  • Quenching: Cool back to -20 °C and carefully quench with saturated aqueous NH₄Cl (20 mL), followed by acidification to pH 3 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate. The crude 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide can be purified by silica gel chromatography (DCM:MeOH gradient).

Derivatization to Oxicam Analogs

To synthesize biologically active analogs (e.g., 3-carbothioamides)[2], the core scaffold must undergo N-alkylation followed by C3-functionalization. The core exists in a keto-enol equilibrium; however, N-alkylation locks the sulfonamide nitrogen, directing subsequent electrophilic attacks to the C3 position.

G Core Thienothiazine Core (4-hydroxy tautomer) N_Alk N-Alkylated Intermediate (e.g., 1-methyl) Core->N_Alk MeI, K2CO3 DMF, RT Target 3-Carbothioamide Derivative (Target Oxicam Analog) N_Alk->Target Ar-NCS, Base 80 °C

Caption: Derivatization workflow for synthesizing 3-carbothioamide oxicam analogs.

Protocol C: Synthesis of 3-Carbothioamide Derivatives
  • N-Methylation: Treat the core scaffold (1.0 eq) with K₂CO₃ (1.5 eq) and Methyl Iodide (1.1 eq) in DMF at room temperature for 12 hours. Pour into ice water to precipitate the 1-methyl derivative.

  • C3-Functionalization: Dissolve the 1-methyl derivative in anhydrous DMF. Add NaH (1.2 eq) at 0 °C to form the C3-enolate. Add an aryl isothiocyanate (e.g., 4-methylphenyl isothiocyanate) (1.1 eq) and heat to 80 °C for 6 hours.

  • Yielding the Target: Acidify and extract to isolate compounds such as 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1H-thieno[3,2-c][1,2]thiazine-3-carbothioamide[2].

Quantitative Data & Optimization Summary

The table below summarizes the optimization of the cyclization step (Protocol B), demonstrating the causality between base selection, temperature, and overall yield.

Base (Equivalents)SolventTemp ProfileConversion (%)Isolated Yield (%)Mechanistic Observation
NaOMe (2.5 eq)MeOHReflux (65 °C)< 10%N/AInsufficient basicity to deprotonate the C-methyl group.
NaH (2.5 eq)DMF0 °C to RT45%38%Competing side reactions; partial degradation of the ester.
LDA (2.2 eq) THF -78 °C to 0 °C > 95% 82% Clean dianion formation; rapid intramolecular attack.
LiHMDS (2.2 eq)THF-78 °C to 0 °C80%65%Slightly lower nucleophilicity compared to LDA.

Note: Yields are based on isolated, chromatographically pure products. The use of LDA is strictly required to prevent intermolecular condensation artifacts.

References

  • PubChem Compound Summary for CID 320423-77-6 Source: National Center for Biotechnology Information (NCBI) Description: Structural and chemical data for 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1H-thieno[3,2-c][1,2]thiazine-3-carbothioamide, a verified derivative of the target scaffold. URL:[Link]

  • Synthesis and Biological Evaluation of 1,3-Thiazines - A Review Source: Pharmacophore Journal Description: Comprehensive review detailing the pharmacological potential and general synthetic methodologies for thiazine-fused heterocycles. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Thieno-Oxicam NSAIDs via 1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide

Application Notes & Protocols: Synthesis of Thieno-Oxicam NSAIDs via 1H-thieno[3,2-c][1][2]thiazin-4(3H)-one 2,2-dioxide Introduction: The Oxicam Class and the Thieno-Thiazine Scaffold The oxicams are a prominent class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Synthesis of Thieno-Oxicam NSAIDs via 1H-thieno[3,2-c][1][2]thiazin-4(3H)-one 2,2-dioxide

Introduction: The Oxicam Class and the Thieno-Thiazine Scaffold

The oxicams are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by a 4-hydroxy-1,2-thiazine carboxamide core.[1] They exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins.[2][3] The class includes widely used drugs such as Piroxicam and Meloxicam, which are based on a benzothiazine skeleton.[4][5]

This guide focuses on a specific subclass: the thieno-oxicams. In these analogues, the benzene ring is replaced by a thiophene ring, a common bioisosteric substitution in medicinal chemistry. The premier example of this subclass is Tenoxicam , a potent NSAID with a long half-life that allows for once-daily dosing.[2][6] The central precursor for synthesizing Tenoxicam and its analogues is the heterocyclic core, 1H-thieno[3,2-c][1][7]thiazin-4(3H)-one 2,2-dioxide . This document provides a detailed exploration of the synthetic pathways from this key intermediate to the final active pharmaceutical ingredients (APIs).

The Core Intermediate: Synthesis and Properties

The target scaffold, 1H-thieno[3,2-c][1][7]thiazin-4(3H)-one 2,2-dioxide, serves as the foundational building block. Its synthesis is a multi-step process that begins with derivatives of thiophene. A common industrial route involves the cyclization of a precursor like methyl 3-[[N-(methoxycarbonyl)methyl]sulfonyl]-2-thiophenecarboxylate using a strong base such as sodium methoxide.[8] This intramolecular Dieckmann-type condensation establishes the core thieno-thiazine ring system.

The resulting intermediate is a cyclic sulfonamide, structurally analogous to saccharin. The proton on the sulfonamide nitrogen is acidic, making it susceptible to deprotonation and subsequent functionalization, which is the key to creating diverse oxicam derivatives.

General Synthetic Strategy: From Intermediate to Oxicam

The conversion of the thieno-thiazine core into a final oxicam drug, such as Tenoxicam, involves two primary transformations:

  • N-Alkylation of the Sulfonamide: The first step is the alkylation of the sulfonamide nitrogen. For Tenoxicam, this involves the introduction of a methyl group. This reaction is typically performed by first treating the intermediate with a base to form the corresponding anion, followed by reaction with an alkylating agent (e.g., dimethyl sulfate or methyl iodide).[9][10] The choice of base and solvent is critical to favor N-alkylation over potential O-alkylation, a common side reaction in ambident nucleophiles like saccharin analogues.[7][11] Polar aprotic solvents like DMF or DMSO are often preferred.[11]

  • Amide Formation: The second key step is the conversion of the ester group at the C3 position into the final N-pyridyl carboxamide. This is typically achieved via direct aminolysis, where the N-alkylated intermediate is heated with the desired amine (e.g., 2-aminopyridine for Tenoxicam) in a high-boiling point solvent like xylene or monochlorobenzene.[10][12] This reaction drives off the alcohol byproduct (methanol), shifting the equilibrium towards the formation of the thermodynamically stable amide product.

The overall workflow is a robust and adaptable method for generating a library of thieno-oxicam derivatives for drug discovery and development.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Oxicam Synthesis Thiophene Derivative Thiophene Derivative Cyclization Precursor Cyclization Precursor Thiophene Derivative->Cyclization Precursor Functionalization Core Intermediate 1H-thieno[3,2-c][1,2]thiazin- 4(3H)-one 2,2-dioxide Cyclization Precursor->Core Intermediate Base-catalyzed Cyclization N-Alkylated Intermediate N-Alkylated Intermediate Core Intermediate->N-Alkylated Intermediate 1. N-Alkylation (e.g., CH3I, Base) Final Oxicam API Final Oxicam API N-Alkylated Intermediate->Final Oxicam API 2. Amide Formation (e.g., 2-Aminopyridine)

Caption: General workflow for the synthesis of Thieno-Oxicam APIs.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of Tenoxicam, a representative thieno-oxicam, starting from the key thieno-thiazine intermediate.

Protocol 4.1: N-Methylation of the Thieno-Thiazine Core

This protocol details the synthesis of 2-methyl-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide, the direct precursor to Tenoxicam.

Materials and Reagents:

ReagentM.W.QuantityMoles (equiv.)
4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide277.2910.0 g0.036 (1.0)
Potassium Carbonate (K₂CO₃), anhydrous138.217.48 g0.054 (1.5)
Dimethyl Sulfate ((CH₃)₂SO₄)126.134.0 mL (5.3 g)0.042 (1.2)
Acetone, anhydrous-200 mL-
2N Hydrochloric Acid (HCl)-As needed-
Deionized Water-200 mL-

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Reagent Addition: Charge the flask with acetone (200 mL) and the thieno-thiazine starting material (10.0 g). Stir to form a suspension.

  • Add anhydrous potassium carbonate (7.48 g) to the suspension.[10]

  • Methylation: Slowly add dimethyl sulfate (4.0 mL) dropwise to the stirring mixture at room temperature (25-30 °C). Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of acetone.

  • Product Precipitation: Combine the filtrates and reduce the volume under reduced pressure using a rotary evaporator. Add deionized water (200 mL) to the concentrated residue.

  • Acidify the aqueous mixture to pH ~4 with 2N HCl. A solid precipitate should form.

  • Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum at 50 °C to a constant weight.

Expected Outcome: A pale yellow solid. Yield: 85-95%. Purity (by HPLC): >98%.

Protocol 4.2: Synthesis of Tenoxicam via Aminolysis

This protocol describes the final conversion of the N-methylated intermediate into Tenoxicam.

Materials and Reagents:

ReagentM.W.QuantityMoles (equiv.)
N-methylated intermediate (from 4.1)291.327.0 g0.024 (1.0)
2-Aminopyridine94.112.5 g0.026 (1.1)
Xylene (or Monochlorobenzene)-150 mL-
Sodium Hydroxide (NaOH)40.00~1.0 g-
Methanol-50 mL-
Activated Carbon-0.5 g-
2N Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the N-methylated intermediate (7.0 g), 2-aminopyridine (2.5 g), and xylene (150 mL).[12]

  • Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • Workup and Isolation: Cool the reaction mixture. The product may begin to precipitate. Remove the bulk of the xylene under reduced pressure.

  • To the residue, add deionized water (50 mL), methanol (50 mL), and sodium hydroxide (~1.0 g) to dissolve the product by forming its sodium salt.[12]

  • Decolorization: Heat the solution gently and add activated carbon (0.5 g). Stir for 15 minutes, then filter the hot solution through a pad of celite to remove the carbon.

  • Precipitation: Cool the filtrate in an ice bath and slowly acidify with 2N HCl to pH 3-4. A bright yellow solid (Tenoxicam) will precipitate.

  • Final Purification: Stir the suspension in the ice bath for 1 hour. Collect the product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold methanol.

  • Dry the product under vacuum at 60-70 °C to yield pure Tenoxicam.

Expected Outcome: A bright yellow crystalline solid. Yield: 75-85%. Purity (by HPLC): >99.5%.

G start Start: N-Methylated Intermediate + 2-Aminopyridine in Xylene reflux Heat to Reflux (140°C, 6-8h) start->reflux 1. Reaction cool_evap Cool & Evaporate Solvent reflux->cool_evap 2. Isolation dissolve Dissolve in NaOH / H₂O / MeOH cool_evap->dissolve 3. Purification decolorize Decolorize with Activated Carbon dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot precipitate Cool & Acidify (2N HCl to pH 3-4) filter_hot->precipitate final_filter Vacuum Filtration & Washing precipitate->final_filter dry Dry Under Vacuum final_filter->dry end_product Finish: Pure Tenoxicam API dry->end_product

Caption: Experimental workflow for the aminolysis and purification of Tenoxicam.

Field Insights & Troubleshooting

  • N- vs. O-Alkylation: The primary challenge in the first step is controlling the regioselectivity of alkylation. The saccharin-like anion of the core intermediate is an ambident nucleophile.[7] While the described conditions strongly favor N-alkylation, the use of harder alkylating agents or certain solvent systems could increase the formation of the O-alkylated impurity. Using softer alkylating agents (e.g., methyl iodide over dimethyl sulfate) can further enhance N-selectivity according to Hard and Soft Acid-Base (HSAB) theory.[7]

  • Reaction Times: The aminolysis reaction (Protocol 4.2) is often slow and requires high temperatures to proceed to completion. Incomplete reaction will leave unreacted starting material, which can complicate purification. Ensure adequate reaction time and monitor closely.

  • Purity of Final Product: The final precipitation pH is critical. A pH that is too low can lead to the co-precipitation of impurities, while a pH that is too high will result in incomplete precipitation and lower yield. Careful, slow addition of acid is recommended. Recrystallization from a suitable solvent like dioxane can be performed if further purification is needed.[12]

Conclusion

The synthetic route starting from 1H-thieno[3,2-c][1][7]thiazin-4(3H)-one 2,2-dioxide provides an efficient and scalable pathway to Tenoxicam and other thieno-oxicam analogues. By carefully controlling the N-alkylation and subsequent aminolysis steps, high-purity APIs can be reliably produced. This foundational chemistry enables researchers and drug development professionals to explore novel derivatives of this important NSAID class, potentially leading to drugs with improved efficacy or safety profiles.

References

  • National Center for Biotechnology Information. (n.d.). Oxicams, a Class of NSAIDs and beyond. PubMed Central.
  • BenchChem. (2025). Technical Support Center: N- vs. O-Alkylation of Saccharin Analogs. BenchChem.
  • Wikipedia. (2023). Oxicam. Wikipedia. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Tenoxicam? Patsnap Synapse.
  • ResearchGate. (n.d.). Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxicam. Wikipedia.
  • ResearchGate. (n.d.). Oxicams, a Class of Nonsteroidal Anti-inflammatory Drugs and Beyond. ResearchGate. Retrieved from [Link]

  • Binder, D., et al. (1987). Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen. Journal of Medicinal Chemistry, 30(4), 678-82. Retrieved from [Link]

  • Szczepaniak-Sięga, B., et al. (n.d.). SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. Acta Poloniae Pharmaceutica.
  • PubMed. (1987). Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen. Journal of Medicinal Chemistry.
  • ACS Publications. (2022). Pharmaceutical Salts of Piroxicam and Meloxicam with Organic Counterions. Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of tenoxicam. CN106916169A.
  • BenchChem. (2025). A Head-to-Head In Vitro Comparison of Piroxicam and Meloxicam. BenchChem.
  • National Center for Biotechnology Information. (2022). Pharmaceutical Salts of Piroxicam and Meloxicam with Organic Counterions. PubMed Central.
  • American Chemical Society. (2023). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. ACS Fall 2023. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Process For The Preparation Of Lornoxicam.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals working on thienothiazine-based scaffolds, specifically focusing on the optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals working on thienothiazine-based scaffolds, specifically focusing on the optimization and troubleshooting of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide . This bicyclic system is a critical intermediate in the development of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) and related sulfonamide therapeutics.

Below, you will find our validated synthetic workflow, an in-depth troubleshooting Q&A, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Synthetic Workflow

SynthesisWorkflow SM Methyl 3-sulfamoylthiophene-2-carboxylate (Starting Material) Step1 N-Alkylation Reagents: Methyl bromoacetate, K2CO3, DMF Temp: 60°C SM->Step1 Int1 N-(methoxycarbonylmethyl)sulfonamide (Intermediate 1) Step1->Int1 Step2 Dieckmann Condensation Reagents: TiCl4, Et3N, DCM Temp: 0°C to 25°C Int1->Step2 Int2 3-Methoxycarbonyl-4-hydroxy-thienothiazine (Intermediate 2) Step2->Int2 Step3 Hydrolysis & Decarboxylation Reagents: 6M HCl, Reflux Temp: 110°C Int2->Step3 Product 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (Target Product) Step3->Product

Synthetic workflow for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide.

Troubleshooting Guides & FAQs

Q1: During the N-alkylation of methyl 3-sulfamoylthiophene-2-carboxylate, I am observing significant O-alkylation and degradation. How do I improve the N-alkylation yield? A1: This is a classic issue of ambident nucleophilicity. The sulfonamide nitrogen is the desired nucleophile, but under strongly basic conditions (e.g., using Sodium Hydride in polar aprotic solvents), the oxygen atoms of the sulfonyl group or the adjacent ester can participate in side reactions.

  • Causality & Solution: Switch to a milder base such as anhydrous Potassium Carbonate ( K2​CO3​ ) combined with an alkali metal iodide catalyst (e.g., NaI or KI) in DMF. The K2​CO3​ provides sufficient basicity to deprotonate the sulfonamide ( pKa≈10 ) without promoting ester hydrolysis or O-alkylation. Maintain the reaction strictly between 60–70°C to prevent thermal degradation of the thiophene core.

Q2: My Dieckmann Condensation (cyclization) step suffers from low yields (<40%) and high amounts of unreacted starting material. What is causing this? A2: The Dieckmann condensation of the N-(alkoxycarbonylmethyl)sulfonamide intermediate is highly reversible and acutely moisture-sensitive.

  • Causality & Solution: The equilibrium of this condensation strongly favors the open-chain diester unless the cyclized product is immediately trapped as a stable enolate. If your alkoxide base (e.g., Sodium Methoxide) contains trace moisture, it generates hydroxide ions that irreversibly saponify the ester, destroying the starting material. To bypass this, abandon classical alkoxides and utilize Titanium Tetrachloride with Triethylamine ( TiCl4​/Et3​N ). The Lewis acid ( TiCl4​ ) coordinates the ester carbonyls to facilitate cyclization while simultaneously forming a highly stable titanium enolate. This renders the reaction irreversible and highly efficient [1].

Q3: The final hydrolysis and decarboxylation step yields a mixture of the target 4-one and the un-decarboxylated 3-carboxylic acid. How can I drive this to completion? A3: Decarboxylation of the 3-carboxylic acid intermediate requires significant thermal energy and a strongly acidic environment to destabilize the enol-acid tautomer.

  • Causality & Solution: Saponification of the 3-ester must be complete before decarboxylation can occur. Use 6M HCl under vigorous reflux (110°C) for at least 4–6 hours. The loss of CO2​ is thermodynamically driven by the formation of the more stable 4-ketone (4-one) tautomer. If the reaction is stopped prematurely (before CO2​ evolution ceases), the intermediate acid will co-precipitate upon cooling.

Quantitative Data: Dieckmann Condensation Optimization

The table below summarizes the causality between base/solvent selection and the resulting yield of the 3-methoxycarbonyl-4-hydroxy-thienothiazine intermediate during the critical Dieckmann cyclization step [1].

Base SystemSolventTemp (°C)Yield (%)Primary Impurity / Failure Mode
NaOMe (Commercial)MeOH6535 - 45Saponified open-chain acid (Moisture driven)
NaOMe (Freshly prep)THF / MeOH0 to 2570 - 75Trace unreacted starting material
LDA (2.2 eq)THF-78 to 080 - 85Diisopropylamine adducts
TiCl4​ / Et3​N DCM 0 to 25 88 - 92 Minimal (Highest purity profile)

Standard Operating Procedure (SOP)

Optimized Dieckmann Cyclization & Decarboxylation

This protocol is designed as a self-validating system . The physical state changes (color shifts, gas evolution) serve as intrinsic in-process controls, ensuring the success of each step without requiring immediate LC-MS validation.

Step 1: Titanium-Mediated Dieckmann Cyclization

  • Charge a flame-dried, argon-purged flask with N-(methoxycarbonylmethyl)sulfonamide intermediate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add TiCl4​ (1.2 eq). Self-Validation Check: The solution will immediately transition to a deep yellow/orange complex. If this color change does not occur, the TiCl4​ has hydrolyzed; abort and obtain fresh reagent.

  • Slowly add anhydrous Triethylamine ( Et3​N ) (3.0 eq). Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 4 hours.

  • Quench the reaction with 1M HCl and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to isolate the 3-ester intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Suspend the isolated 3-ester intermediate in 6M HCl (15 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to a vigorous reflux (110°C).

  • Self-Validation Check: Monitor the reaction visually. As the ester hydrolyzes to the acid and subsequently decarboxylates, steady bubbling ( CO2​ gas evolution) will be observed.

  • Continue refluxing for 4–6 hours. The reaction is deemed complete when gas evolution completely ceases and the suspension becomes a homogenous solution.

  • Cool the reaction mixture to 0°C. The target 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide will precipitate as a crystalline solid.

  • Filter, wash with ice-cold water, and dry under vacuum at 50°C.

References

  • Gouda, M. A. (2017). "An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues." Synthetic Communications, 47(17).[Link]

  • Xie, J.-H., & Hu, Y.-Z. (2003). "Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug." Journal of Chinese Pharmaceutical Sciences.[Link]

Optimization

Technical Support Center: Purification of 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working on the synthesis and isolation of fused thienothia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working on the synthesis and isolation of fused thienothiazine derivatives.

The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a highly polar, heterocyclic β -keto sulfonamide. It serves as a critical structural isomer to the core scaffolds of "oxicam" nonsteroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and lornoxicam [1]. Because of its unique electronic properties—specifically the extensive resonance stabilization of its conjugate base between the sulfonyl and carbonyl groups—this molecule exhibits an unusually low pKa​ (~4.5). Understanding this causality is the key to designing a self-validating, highly efficient purification system.

I. Purification Decision Workflow

Before troubleshooting specific issues, consult the decision tree below to determine the optimal purification sequence based on the impurity profile of your crude reaction mixture.

G Start Crude Reaction Mixture Check1 Contains unreacted acyclic sulfonamide? Start->Check1 Ext Acid-Base Extraction (pH 8.0 -> pH 2.0) Check1->Ext Yes Check2 Contains [2,3-c] or[2,3-e] regioisomers? Check1->Check2 No Ext->Check2 Chroma Reverse-Phase C18 Chromatography Check2->Chroma Yes Check3 Trace Pd/Cu catalysts from cross-coupling? Check2->Check3 No Chroma->Check3 Scav Metal Scavengers (e.g., SiliaMetS Thiol) Check3->Scav Yes Final Recrystallization (EtOH/H2O) Check3->Final No Scav->Final

Fig 1: Decision matrix for the purification of thienothiazine reaction mixtures.

II. Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted acyclic sulfonamide precursors. How do I separate them from the cyclized product?

The Science: Acyclic sulfonamide precursors typically have a pKa​ around 10. In contrast, the cyclized 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide possesses a highly acidic β -keto sulfonamide proton ( pKa​ ~4.5). By exploiting this massive pKa​ differential, we can perform a highly selective pH-controlled liquid-liquid extraction [2]. At pH 8.0, the cyclized product is fully deprotonated and partitions into the aqueous phase, leaving the neutral acyclic precursor in the organic phase.

Step-by-Step Protocol: pH-Controlled Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Deprotonation: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.2). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The target product is now in the lower aqueous layer as a sodium salt. The unreacted precursor remains in the upper EtOAc layer.

  • Washing: Drain the aqueous layer. Wash the organic layer once more with 0.5 volumes of saturated NaHCO3​ to ensure complete extraction. Combine the aqueous layers.

  • Reprotonation: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches 2.0. The product will either precipitate as a white/pale yellow solid or form an oil.

  • Recovery: Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 0.5 volumes).

  • Drying: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified core.

G N1 Organic Phase (Neutral Core) N2 Aqueous Phase (Deprotonated Anion) N1->N2 Add NaHCO3 (pH 8.0) N3 Organic Phase (Reprotonated Core) N2->N3 Add 1M HCl (pH 2.0)

Fig 2: Mechanistic logic of pH-dependent ionization for extraction.

Q2: I am observing a closely eluting regioisomer (e.g., the[2,3-c] or [2,3-e] isomer) during silica gel chromatography. Normal phase isn't resolving them. What is the alternative?

The Science: Regioisomers of fused thienothiazines possess nearly identical dipole moments, causing them to co-elute on normal-phase bare silica. Furthermore, the acidic proton causes severe "tailing" on standard silica due to strong hydrogen bonding with silanol groups. Switching to Reverse-Phase (C18) chromatography separates the isomers based on subtle differences in hydrophobic surface area rather than polarity.

Quantitative Data: Comparison of Chromatographic Methods

Chromatography MethodStationary PhaseMobile Phase SystemAdditiveRetention/Resolution
Standard Normal-Phase Silica Gel (60 Å)Hexane : EtOAc (1:1)None Rf​ = 0.35 (Severe Tailing, Rs​ < 1.0)
Buffered Normal-Phase Silica Gel (60 Å)Toluene : EtOAc (7:3)1% Acetic Acid Rf​ = 0.40 (Sharp bands, Rs​ ~ 1.2)
Reverse-Phase (Recommended) C18-FunctionalizedWater : Acetonitrile (Gradient)0.1% Formic Acid Rt​ = 12.5 min (Baseline resolved, Rs​ > 2.5)

Note: Always include an acidic modifier (Acetic Acid or Formic Acid) to suppress the ionization of the β -keto sulfonamide, ensuring sharp peak shapes.

Q3: After concentration, the product precipitates as a sticky, dark oil rather than a crystalline solid. How can I induce crystallization?

The Science: "Oiling out" (liquid-liquid phase separation) occurs when the product falls out of solution above its glass transition temperature, often due to the presence of trace polar impurities or residual high-boiling solvents (like DMF or DMSO) [3]. To fix this, we must establish a rigorous self-validating recrystallization system that forces the compound into a highly ordered crystal lattice.

Step-by-Step Protocol: Anti-Solvent Recrystallization

  • Solvent Exchange: Ensure all residual extraction solvents (DCM/EtOAc) are completely removed via high vacuum.

  • Dissolution: Suspend the oily residue in a minimal amount of boiling absolute Ethanol (approx. 3-5 mL/g).

  • Clarification: If the solution is dark, add 10% w/w activated charcoal. Boil for 2 minutes, then perform a hot filtration through a Celite pad to remove the charcoal and insoluble particulates.

  • Cooling & Nucleation: Allow the clear filtrate to cool to room temperature undisturbed.

  • Anti-Solvent Addition: If crystallization does not spontaneously begin, add dropwise cold deionized water (the anti-solvent) until the solution becomes faintly turbid.

  • Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal if available. Transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Filter the resulting white/pale yellow crystals via vacuum filtration and wash with ice-cold 10% aqueous ethanol.

Q4: My synthetic route utilized a Palladium cross-coupling step prior to cyclization. How do I ensure the final thienothiazine is free of heavy metal contamination?

The Science: Thienothiazines can act as weak bidentate ligands, chelating trace transition metals (Pd, Cu) from upstream reactions. Standard extractions will not break these coordination complexes. You must introduce a functionalized silica scavenger with a higher affinity for the metal than your product.

Step-by-Step Protocol: Metal Scavenging

  • Dissolve the product in a non-coordinating solvent (e.g., THF or DCM).

  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol or QuadraSil MP) at a loading of 5 equivalents relative to the theoretical residual metal concentration.

  • Stir the suspension at 40 °C for 4 hours.

  • Filter the mixture through a fine glass frit to remove the metal-loaded silica.

  • Concentrate the filtrate to recover the metal-free product.

References
  • Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug. Xie, J.-H., & Hu, Y.-Z. Journal of Chinese Pharmaceutical Sciences / ResearchGate. (2003). Available at:[Link]

  • Purification of Laboratory Chemicals (8th Edition). Armarego, W.L.F. Elsevier / Butterworth-Heinemann. (2017). Available at:[Link]

  • Practical Process Research and Development: A Guide for Organic Chemists (2nd Edition). Anderson, Neal G. Academic Press. (2012). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Welcome to the Application Scientist Support Center. A frequent challenge in drug development and organic synthesis involving thienothiazine derivatives—specifically 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide —is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. A frequent challenge in drug development and organic synthesis involving thienothiazine derivatives—specifically 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide —is their notoriously poor solubility in standard organic solvents.

As a highly polar heterocyclic building block, this compound behaves similarly to the oxicam class of non-steroidal anti-inflammatory drugs (e.g., tenoxicam, meloxicam). This guide synthesizes thermodynamic principles, empirical data from closely related thienothiazine analogs, and field-proven protocols to help you overcome solubility bottlenecks.

Part 1: Causality and Thermodynamics (The "Why")

Before attempting to dissolve this compound, it is critical to understand the causality behind its insolubility. The molecule features a cyclic sulfonamide (2,2-dioxide) fused to a thiophene ring, alongside a ketone at the 4-position.

  • High Crystal Lattice Energy: The acidic N-H group acts as a potent hydrogen-bond donor, while the sulfonyl ( S=O ) and carbonyl ( C=O ) oxygens act as strong hydrogen-bond acceptors. This results in a highly ordered, rigid intermolecular crystalline network.

  • Endothermic Dissolution: Dissolving this compound is a highly endothermic process. The chosen solvent must provide enough solvation energy (via dipole-dipole interactions or hydrogen bonding) to overcome the high enthalpy of fusion inherent to the crystal lattice.

  • The Hildebrand Parameter: The solubility parameter of the solvent must closely match the solute. Standard non-polar or weakly polar solvents (hexane, dichloromethane, ethyl acetate) lack the solvating power to disrupt the sulfonamide H-bond network[1].

Part 2: Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in dichloromethane (DCM) and ethyl acetate (EtOAc), but it remains a cloudy suspension. What am I doing wrong? A1: DCM and EtOAc lack the strong hydrogen-bond acceptor properties required to disrupt the N-H intermolecular bonds of the cyclic sulfonamide. Thermodynamic analyses of identical thienothiazine cores show that mole fraction solubility in EtOAc is extremely low ( ∼6.79×10−4 at 298.15 K). You must switch to highly polar aprotic solvents.

Q2: What are the best pure solvents for creating a high-concentration stock solution? A2: Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG-400) are the optimal choices. DMSO acts as a powerful H-bond acceptor, effectively breaking the crystal lattice, yielding solubilities of approximately 20 mg/mL[2]. PEG-400 provides the highest mole fraction solubility due to its polymeric encapsulation and favorable entropy of mixing.

Q3: How can I maintain solubility in aqueous buffers for biological assays without precipitation? A3: Direct addition to aqueous buffers will cause immediate precipitation due to the high hydrophobic penalty and lack of ionization at neutral pH. You must use a cosolvent system. The recommended approach is to dissolve the compound in 100% DMSO first, then dilute it into a buffer containing a surfactant or cosolvent (like Propylene Glycol or polyethoxylated castor oil)[3].

Q4: I need to use this compound as a building block in a synthetic reaction, but DMSO interferes with my chemistry. What are my alternatives? A4: If polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or DMF are unsuitable, you can utilize base-assisted solubilization . By adding a stoichiometric amount of an organic base (e.g., Triethylamine or DBU) to a suspension of the compound in THF or Acetonitrile, you deprotonate the acidic sulfonamide N-H. The resulting salt form disrupts the crystal lattice, drastically increasing solubility in moderately polar solvents.

Part 3: Data Presentation

The following table summarizes the quantitative solubility data for the thienothiazine core across various solvents, serving as a predictive model for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide.

SolventMole Fraction Solubility (298.15 K)Practical ConcentrationSolvation Mechanism
PEG-400 9.76×10−3 Very HighStrong H-bond acceptor, polymeric encapsulation
DMSO ∼8.50×10−3 High ( ∼20 mg/mL)High polarity, disruption of N-H bonding
Transcutol 1.83×10−3 ModerateCosolvent effect, dipole interactions
Ethyl Acetate 6.79×10−4 LowWeak dipole interactions, insufficient lattice disruption
Ethanol 3.71×10−5 Very LowProtic competition, poor H-bond matching
Water 4.11×10−6 Practically InsolubleHigh hydrophobic penalty

Data extrapolated from thermodynamic analyses of the thienothiazine NSAID analog, Tenoxicam.

Part 4: Experimental Protocols

Protocol A: Preparation of a 20 mg/mL Stock Solution for Bioassays

This protocol is self-validating: complete loss of birefringence under light confirms total dissolution.

  • Weighing: Accurately weigh 20.0 mg of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide into a clean, dry amber glass vial.

  • Primary Solvation: Add 1.0 mL of anhydrous, inert-gas purged DMSO[2].

  • Agitation: Vortex the vial at 2000 RPM for 60 seconds.

  • Thermal Assistance: If particulate matter remains, place the vial in a sonication bath heated to 37°C for 5–10 minutes. The endothermic nature of the dissolution means mild heat significantly accelerates the process.

  • Validation: Hold the vial against a strong light source. The solution must be completely transparent with no visible floating crystals.

  • Aqueous Dilution (Just-in-Time): For bioassays, dilute this stock 1:40 into your aqueous buffer (yielding 0.5 mg/mL) immediately before use. Do not store the aqueous dilution for more than 24 hours to prevent slow nucleation and precipitation[2].

Protocol B: Base-Assisted Solubilization for Organic Synthesis

Use this when DMSO/DMF must be avoided.

  • Suspension: Suspend 1.0 mmol of the compound in 5.0 mL of anhydrous Tetrahydrofuran (THF). The mixture will be opaque.

  • Deprotonation: Dropwise, add 1.1 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) under magnetic stirring at room temperature.

  • Observation: Within 2–5 minutes, the opaque suspension will transition into a clear, homogeneous solution as the sulfonamide salt is formed.

  • Reaction: Proceed immediately with your electrophilic addition or coupling reaction.

Part 5: Visualizations

SolubilizationWorkflow Start Compound: 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide App Determine Experimental Application Start->App Bio In Vitro / Bioassays App->Bio Syn Organic Synthesis App->Syn Ana Analytical (HPLC/NMR) App->Ana Bio_Sol Prepare 20 mg/mL stock in 100% DMSO Dilute with PEG-400 / Buffer just prior to use Bio->Bio_Sol Syn_Sol Use Polar Aprotic (DMAc/DMF) or Base-Assisted Salt Formation (DBU in THF) Syn->Syn_Sol Ana_Sol Dissolve in DMSO-d6 (NMR) or MeOH/Water + 0.1% TFA (HPLC) Ana->Ana_Sol

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.

MechanisticPathway Crystal Crystalline State (High Lattice Energy) Hbond Intermolecular H-Bonds (N-H ··· O=S / O=C) Crystal->Hbond characterized by Base Base Addition (Deprotonation of N-H) Hbond->Base disrupted by Solvent Polar Aprotic Solvent (Dipole-Dipole Interaction) Hbond->Solvent disrupted by Solvated Solvated State (Thermodynamically Stable) Base->Solvated forms salt Solvent->Solvated solvation shell

Caption: Mechanistic pathway of crystal lattice disruption via base-assisted deprotonation and solvent interactions.

References

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Journal of Chemical & Engineering Data URL:[Link]

  • Solubility and Thermodynamic Analysis of Tenoxicam in Different Pure Solvents at Different Temperatures Journal of Chemical & Engineering Data URL:[Link]

  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System AAPS PharmSciTech (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to help process chemists and drug development professionals troubleshoot and optimize the isolation of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to help process chemists and drug development professionals troubleshoot and optimize the isolation of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide. This bicyclic sulfonamide intermediate presents unique thermodynamic challenges—specifically, a high propensity for liquid-liquid phase separation (LLPS) and polymorphic variability driven by its rigid, hydrogen-bonding scaffold.

Below, you will find causality-driven troubleshooting guides, self-validating standard operating protocols (SOPs), and empirical data to ensure your crystallization workflows are robust, scalable, and high-yielding.

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming an emulsion) instead of yielding solid crystals. How do I force nucleation?

The Causality: 1[1]. For 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, this is typically triggered when using a high-solubility primary solvent (like DMSO) and a low-solubility antisolvent (like water).2[2]. When the antisolvent is added too quickly, the operating line crosses the binodal curve into the miscibility gap before the molecules can kinetically arrange into a crystal lattice.

The Fix (Thermodynamic & Kinetic Control):

  • Shift the Phase Diagram: Elevate the crystallization temperature slightly. This increases the crystalline solubility and helps bypass the miscibility gap.

  • Kinetic Intervention: Drastically reduce the antisolvent dosing rate to prevent supersaturation spikes.

  • Strategic Seeding: Introduce seed crystals halfway into the Metastable Zone Width (MSZW). This provides a low-energy surface for immediate nucleation, bypassing the spinodal decomposition boundary entirely.

Q2: How do I prevent polymorphic transformation and ensure batch-to-batch consistency?

The Causality: The sulfonamide and carbonyl moieties in the thienothiazine ring system can participate in multiple hydrogen-bonding motifs, leading to kinetic polymorphs.3[3]. Rapid cooling often traps the compound in a metastable state.

The Fix: Implement a prolonged isothermal aging period (Ostwald ripening) at the final crystallization temperature. This provides the activation energy required for the metastable crystals to dissolve and recrystallize into the thermodynamically stable form. Always verify the form in-situ using Raman spectroscopy before initiating filtration.

Q3: My isolated product has high purity but terrible yield, and the reactor walls are coated in a sticky residue. What happened?

The Causality: This is a late-stage consequence of unmitigated LLPS.4[4]. The sticky residue is the amorphous, solidified oil phase that crashed out onto the cold reactor walls.

The Fix: Switch to a solvent system with a narrower solubility gradient (e.g., Acetone/Heptane instead of DMSO/Water). While this limits maximum batch concentration, it completely eliminates the miscibility gap, ensuring 100% of the precipitated mass is crystalline.

Part 2: Quantitative Data Summaries

To aid in solvent selection, the following table summarizes the phase behavior of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide across common solvent/antisolvent pairs.

Primary SolventAntisolventSolubility (mg/mL at 25°C)MSZW (°C at 0.5°C/min)Oiling-Out PropensityRecommended Seeding Temp (°C)
DMSO Water> 25018Very High45
DMF Water> 18015High40
Acetone Heptane458Moderate22
Ethyl Acetate Heptane125Low15

Part 3: Self-Validating Experimental Protocol

SOP: Seeded Antisolvent Crystallization of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Scientific Rationale: This protocol utilizes a self-validating framework. Every Critical Process Parameter (CPP) is paired with an in-line analytical checkpoint. The process must not proceed to the subsequent step unless the physical state of the system is explicitly verified.

  • Step 1: Dissolution & Clarification

    • Action: Dissolve the crude API in DMSO (4 volumes) at 55°C under moderate agitation (250 RPM).

    • Validation Checkpoint: In-line turbidity probe must read < 5 NTU (Nephelometric Turbidity Units). Causality: Ensures complete destruction of the thermal history and undissolved impurities.

  • Step 2: Generation of Supersaturation

    • Action: Cool the solution to the seeding temperature (45°C) at a controlled rate of 0.5°C/min.

    • Validation Checkpoint: Solution must remain optically clear. FBRM (Focused Beam Reflectance Measurement) must show baseline particle counts.

  • Step 3: Strategic Seeding

    • Action: Add 2 wt% of micronized seed crystals (thermodynamically stable polymorph) slurried in 0.1 volumes of DMSO.

    • Validation Checkpoint: FBRM chord length distribution must immediately register a peak corresponding to the seed size. Counts must remain stable for 30 minutes. Causality: Confirms the system is safely within the MSZW and seeds have not dissolved.

  • Step 4: Antisolvent Dosing & Growth

    • Action: Dose Water (6 volumes) linearly over 4 hours while maintaining 45°C.

    • Validation Checkpoint: ATR-FTIR must show a steady, continuous decline in solute concentration in the liquid phase. FBRM must show a gradual increase in coarse counts without a sudden spike in fine counts (verifying crystal growth over secondary nucleation).

  • Step 5: Final Isolation

    • Action: Cool the suspension to 10°C at 0.2°C/min, hold for 2 hours, then filter and wash with cold Water/DMSO (80:20).

    • Validation Checkpoint: Mother liquor concentration must be < 2 mg/mL. XRPD of the wet cake must confirm the desired polymorphic form.

Part 4: Process Visualization

The following logic diagram maps the real-time troubleshooting workflow for detecting and mitigating liquid-liquid phase separation during the crystallization process.

CrystallizationTroubleshooting Start Initiate Crystallization (Cooling / Antisolvent) Monitor In-Line PAT Monitoring (FBRM / PVM) Start->Monitor Decision Is Liquid-Liquid Phase Separation Detected? Monitor->Decision Fix1 Kinetic Intervention: Reduce Dosing Rate & Seed in MSZW Decision->Fix1 Yes (Droplets) Fix2 Thermodynamic Intervention: Adjust Solvent Ratio Decision->Fix2 Yes (Emulsion) Success Controlled Nucleation & Crystal Growth Decision->Success No (Clear to Solid) Fix1->Monitor Fix2->Start End High-Purity 1H-thieno[3,2-c] [1,2]thiazin-4(3H)-one 2,2-dioxide Success->End

Troubleshooting workflow for oiling out during the crystallization of thienothiazine derivatives.

References

  • Mettler Toledo. Oiling Out in Crystallization. 1

  • ACS Organic Process Research & Development. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. 2

  • ResearchGate. Crystallization of an active pharmaceutical ingredient that oils out.4

  • ACS Organic Process Research & Development. Crystallisation and Polymorphism in Organic Process Development. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitutions in 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-Dioxides

Welcome to the Application Scientist Support Center. Working with fused bicyclic sultams—specifically 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxides—presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with fused bicyclic sultams—specifically 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxides—presents unique synthetic challenges. The rigid thienothiazine framework, combined with the bulky, out-of-plane oxygen atoms of the sulfonyl group (SO₂) and the adjacent C-4 carbonyl, creates a highly sterically demanding environment. This steric shielding frequently leads to poor yields, sluggish kinetics, or unwanted regioselectivity during N-alkylation, N-arylation, and C-3 functionalization.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers and optimize your synthetic workflows.

FAQ 1: Overcoming Steric Hindrance in N-Alkylation

Q: Standard base-mediated N-alkylation (e.g., K₂CO₃/alkyl halide) with branched or bulky electrophiles yields mostly unreacted starting material. How can I force this reaction?

A: The failure of standard Sₙ2 alkylation is a direct consequence of steric shielding at the N-1 position by the adjacent SO₂ group and the fused thiophene ring. To overcome this, we recommend abandoning basic Sₙ2 conditions in favor of the Mitsunobu reaction [1].

Mechanistic Causality: The Mitsunobu protocol utilizes an alcohol rather than an alkyl halide. The redox combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD) activates the alcohol into a highly electrophilic alkoxyphosphonium intermediate. The sulfonamide N-H (which is adequately acidic) is deprotonated in situ by the betaine intermediate. The highly activated nature of the electrophile drastically lowers the transition state energy, compensating for the steric hindrance of the sultam core and driving the Sₙ2 inversion. This approach has been successfully validated in structurally analogous fused thiazolo[4,5-c][1,2]thiazine dioxides[2] and benzothiadiazine 1,1-dioxides[3].

FAQ 2: N-Arylation of Weakly Nucleophilic Sultams

Q: I need to N-arylate the thienothiazine core, but Ullmann couplings and standard Buchwald-Hartwig conditions fail. What are the best conditions for sterically hindered, weakly nucleophilic cyclic sulfonamides?

A: Cyclic sulfonamides are notoriously poor nucleophiles for transition-metal catalysis. When coupled with the steric bulk of the thieno[3,2-c][1,2]thiazine core, the reductive elimination step in the palladium catalytic cycle becomes rate-limiting.

Mechanistic Causality: To force reductive elimination, you must use a bulky, electron-rich biaryl phosphine ligand such as AdBippyPhos or Xantphos [4]. The large cone angle of these ligands crowds the Pd(II) center. This intentional steric clashing destabilizes the Pd(II)-amido intermediate, thermodynamically driving the reductive elimination step to relieve the strain, thereby forming the C-N bond despite the substrate's inherent bulk.

FAQ 3: Controlling Regioselectivity at the C-3 Active Methylene

Q: When attempting to functionalize the C-3 position (flanked by SO₂ and C=O), I observe competitive O-alkylation of the C-4 enolate. How do I control this?

A: The C-3 proton is highly acidic, forming an ambident enolate (C-3 vs. O-4) upon deprotonation[5]. Regioselectivity is dictated by Hard-Soft Acid-Base (HSAB) principles and the steric bulk of the electrophile.

Mechanistic Causality: O-alkylation is kinetically favored and typically occurs with "hard" electrophiles (e.g., methyl tosylate) or in highly polar aprotic solvents (DMF) that leave the oxygen anion "naked." To force C-3 alkylation, use "softer" electrophiles (e.g., alkyl iodides) and conduct the reaction under thermodynamic control using a bulky base like LiHMDS in THF at low temperatures. The lithium cation coordinates with the enolate oxygen, sterically blocking it and directing the electrophile to the C-3 carbon.

Data Presentation: Regioselectivity Matrix

The following table summarizes the optimal conditions for directing substitutions across the thienothiazine 2,2-dioxide scaffold:

Target PositionBase / CatalystSolventElectrophile TypeTemperatureExpected Yield
N-1 (Alkylation) PPh₃ / DIADTHFPrimary/Secondary Alcohols0 °C to RT75 - 90%
N-1 (Arylation) Pd₂(dba)₃ / AdBippyPhosDioxaneAryl Bromides100 - 120 °C60 - 85%
C-3 (Alkylation) LiHMDSTHFSoft (Alkyl Iodides)-78 °C to RT65 - 80%
O-4 (Alkylation) K₂CO₃DMFHard (Methyl Tosylate)60 °C> 80%

Experimental Protocols

Protocol A: Step-by-Step Mitsunobu N-Alkylation

Self-Validating System for Sterically Hindered Alcohols

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (1.0 eq), the target alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvation: Dissolve the mixture in anhydrous THF (0.2 M concentration) and cool the flask to 0 °C in an ice bath. (Causality: Cooling minimizes the formation of hydrazine byproducts from the premature degradation of the azodicarboxylate).

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

    • Self-Validation Check: The reaction mixture should turn bright yellow upon DIAD addition. As the betaine intermediate is consumed and the alkoxyphosphonium forms, the color will gradually fade.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Validation & Workup: Monitor by LC-MS. The product mass should be [M+H]⁺ = (Core Mass) + (Alcohol Mass) - 18. If starting material persists, the alcohol may be too sterically hindered to form the alkoxyphosphonium; consider increasing PPh₃/DIAD to 2.0 eq. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Regioselective C-3 Alkylation

Thermodynamic Control via Lithium Coordination

  • Preparation: In a flame-dried flask under argon, dissolve the sultam (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise.

    • (Causality: The bulky lithium amide selectively deprotonates the C-3 position without acting as a nucleophile against the C-4 carbonyl. The Li⁺ coordinates to the O-4 enolate, shielding it).

  • Equilibration: Stir for 30 minutes at -78 °C to ensure complete thermodynamic enolate formation.

  • Alkylation: Add the soft alkyl halide (e.g., alkyl iodide, 1.2 eq) dropwise. Slowly warm the reaction to room temperature over 4 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl.

    • Self-Validation Check: Analyze the crude mixture via ¹H NMR. Successful C-3 alkylation is confirmed by the disappearance of the C-3 singlet (~4.5 ppm) and the appearance of a new alkyl multiplet.

Mechanistic Visualizations

Regioselectivity SM Thienothiazine 2,2-dioxide Core Base Base Deprotonation SM->Base Enolate C-3 / O-4 Enolate (Ambident) Base->Enolate Strong Base (LiHMDS) Sulfonamide N-1 Sulfonamide Anion (Weak Nucleophile) Base->Sulfonamide Mild Base / Mitsunobu (K2CO3 or DIAD/PPh3) C_Alk C-3 Alkylation (Soft Electrophiles) Enolate->C_Alk Thermodynamic Control O_Alk O-4 Alkylation (Hard Electrophiles) Enolate->O_Alk Kinetic Control N_Alk N-Alkylation (Activated Alcohols) Sulfonamide->N_Alk S_N2 Inversion

Regioselective functionalization pathways for thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxides.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X Addition PdII_Am Pd(II) Amido Complex PdII_OA->PdII_Am Sultam + Base (Steric Clashing) PdII_Am->Pd0 Reductive Elimination (Strain Relief) Product N-Aryl Product PdII_Am->Product

Buchwald-Hartwig catalytic cycle highlighting steric strain relief during reductive elimination.

References

  • Mitsunobu and Related Reactions: Advances and Applications Chemical Reviews URL:[Link][1]

  • Solid-Phase Synthesis of 1,3,6-Trisubstituted-1H-thiazolo[4,5-c][1,2]thiazin-4(3H)one-2,2-dioxide Derivatives using Traceless Linker ACS Combinatorial Science URL:[Link][2]

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides ChemRxiv / ACS Catalysis URL:[Link][4]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Journal of Medicinal Chemistry / ORBi URL:[Link][3]

  • A kind of synthetic method of tenoxicam (CN106916169A) Google Patents URL:[5]

Sources

Optimization

Reducing impurities and byproducts during 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scale-up

Welcome to the Technical Support Center for the scale-up and optimization of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide . This portal is designed for researchers and process chemists to troubleshoot critical bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and optimization of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide . This portal is designed for researchers and process chemists to troubleshoot critical bottlenecks, minimize impurity profiles, and validate experimental workflows during the synthesis of this essential thienothiazine core.

Process Overview & Impurity Pathways

Understanding the mechanistic flow of the synthesis is the first step in troubleshooting. The pathway below highlights the critical nodes where impurities are most likely to generate during scale-up.

SynthesisWorkflow Start Methyl 3-sulfamoylthiophene -2-carboxylate Alkylation N-Alkylation (Methyl chloroacetate, Base) Start->Alkylation Intermediate N-(2-methoxy-2-oxoethyl) sulfonamide intermediate Alkylation->Intermediate ImpB Impurity B (Over-alkylated) Alkylation->ImpB Excess Alkylating Agent Cyclization Dieckmann Cyclization (NaOMe, MeOH) Intermediate->Cyclization Cyclized Thienothiazine-3-carboxylate 1,1-dioxide Cyclization->Cyclized ImpA Impurity A (Uncyclized Acid) Cyclization->ImpA Moisture / Poor Base Decarboxylation Saponification & Decarboxylation (HCl, Heat) Cyclized->Decarboxylation Product 1H-thieno[3,2-c][1,2]thiazin -4(3H)-one 2,2-dioxide Decarboxylation->Product ImpC Impurity C (Ring-opened) Decarboxylation->ImpC Harsh Heating

Workflow and impurity pathways for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the uncyclized sulfonamide intermediate (Impurity A) during the Dieckmann condensation? Causality & Solution: The Dieckmann cyclization of the N-(2-methoxy-2-oxoethyl)sulfonamide intermediate to form the thienothiazine ring requires a strong alkoxide base (e.g., NaOMe). If moisture is present in the solvent, the methoxide acts as a nucleophile to generate hydroxide, which rapidly hydrolyzes the methyl ester to the corresponding carboxylic acid. Once the ester is hydrolyzed, cyclization cannot occur, trapping the material as the uncyclized acid. This is a well-documented challenge in the synthesis of related oxicam intermediates, where stringent anhydrous conditions are required to prevent yield loss[1]. Self-Validating Action: Always titrate the solvent for water content (Karl Fischer < 0.05%) before adding sodium methoxide. If the intermediate acid peak grows past 2% on HPLC, the reaction is compromised.

Q2: How do I minimize the formation of the N,N-dialkylated byproduct (Impurity B) during the initial sulfonamide alkylation? Causality & Solution: Alkylation of methyl 3-sulfamoylthiophene-2-carboxylate with methyl chloroacetate can lead to over-alkylation if the local concentration of the electrophile is too high or if the base is too strong, deprotonating the newly formed secondary sulfonamide. Over-alkylation is a common impurity pathway when synthesizing thienothiazine carboxylate precursors[2]. Self-Validating Action: Use exactly 1.05 equivalents of methyl chloroacetate. Add the electrophile dropwise over 2 hours at 0–5 °C to a suspension of the sulfonamide and a mild base (e.g., K₂CO₃) in DMF. The slow addition ensures the primary sulfonamide outcompetes the secondary sulfonamide for the electrophile.

Q3: My decarboxylation step yields a dark, tarry mixture with ring-opened degradation products (Impurity C). How can I fix this? Causality & Solution: The conversion of the 3-carboxylate to the 4(3H)-one 2,2-dioxide involves saponification followed by acid-catalyzed decarboxylation. The 1,2-thiazine 1,1-dioxide core—a structural motif critical for the biological activity of these compounds[3]—is highly susceptible to hydrolytic cleavage of the sulfonamide bond under prolonged exposure to strong acids at reflux temperatures. Self-Validating Action: Perform the saponification with aqueous NaOH at ambient temperature until complete. Then, acidify to pH 1.5 using 6M HCl and heat strictly to 80 °C (do not exceed 85 °C). Monitor CO₂ evolution via a bubbler and quench the heating immediately once gas evolution ceases.

Validated Scale-Up Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol 1: Optimized Dieckmann Cyclization (Thienothiazine Core Formation)
  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous THF (10 L/kg) and the N-(2-methoxy-2-oxoethyl)sulfonamide intermediate (1.0 eq).

  • IPC Check 1: Perform Karl Fischer (KF) titration on the mixture. Proceed only if moisture is < 0.05%.

  • Initiation: Cool the mixture to 0–5 °C. Add sodium methoxide (25% w/w in methanol, 1.5 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Propagation: Warm to room temperature (20–25 °C) and stir for 4 hours.

  • IPC Check 2: Sample for HPLC analysis. Proceed to quench only if unreacted starting material is < 1.0% and Impurity A is < 2.0%.

  • Quench & Isolation: Quench the reaction mixture into ice-cold 1M HCl. Adjust the pH to exactly 3.0 to precipitate the cyclized 3-carboxylate. Filter, wash with cold water, and dry under vacuum at 45 °C.

Protocol 2: Controlled Decarboxylation and Isolation
  • Saponification: Suspend the cyclized 3-carboxylate in 10% aqueous NaOH (5 L/kg) and stir at 25 °C for 2 hours.

  • IPC Check 1: Sample for HPLC. Ensure the 3-carboxylate ester is completely consumed (< 0.1%) before acidification.

  • Acidification: Slowly add 6M HCl until the pH reaches exactly 1.5.

  • Decarboxylation: Heat the suspension to 80 °C. Maintain this temperature and monitor CO₂ evolution.

  • IPC Check 2: After 2 hours, sample for HPLC. Quench heating only when the 3-carboxylic acid intermediate is < 0.5%.

  • Crystallization: Cool the reactor to 10 °C at a rate of 10 °C/hour to crystallize the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide. Filter, wash with cold water, and recrystallize from ethanol/water (80:20).

Quantitative Impurity Profiling

Summarized below are the critical impurities, their origins, and the maximum acceptable limits for a successful scale-up batch prior to final downstream processing.

ImpurityChemical IdentityOrigin / CausalityRRT (Relative Retention Time)Acceptance Limit (Scale-up)
Impurity A 3-(N-(carboxymethyl)sulfamoyl)thiophene-2-carboxylic acidPremature ester hydrolysis during cyclization due to moisture.0.65< 0.15%
Impurity B Methyl 3-(N,N-bis(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylateOver-alkylation during the initial sulfonamide formation step.1.25< 0.10%
Impurity C 3-sulfamoylthiophene-2-carboxylic acidThiazine ring-opening during harsh, high-temperature decarboxylation.0.45< 0.10%
Impurity D Thienothiazine-3-carboxylic acidIncomplete thermal decarboxylation of the saponified intermediate.0.85< 0.50%

References

  • CN102775401A - Synthesis method of meloxicam - Google Patents.
  • Influence of meloxicam and the 1,2-thiazine derivatives on the DPPC main phase transition temperature - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Stability issues of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide in aqueous solutions

Welcome to the Technical Support Center for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide . As the foundational scaffold for the thienothiazine class of compounds (including oxicam NSAIDs like Tenoxicam), this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide . As the foundational scaffold for the thienothiazine class of compounds (including oxicam NSAIDs like Tenoxicam), this core exhibits specific physicochemical vulnerabilities in aqueous media.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we explore the thermodynamic and kinetic causality behind the instability of the thienothiazine core, providing you with self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Diagnostic Workflow

Before adjusting your experimental parameters, use the workflow below to diagnose the root cause of your aqueous instability.

Troubleshooting A Issue: Aqueous Instability B 1. pH Optimization (Target pH 6.5-7.5) A->B C 2. Light Protection (Actinic Shielding) B->C D 3. Thermal Control (Store at 4°C) C->D E Validation: HPLC-MS Analysis D->E

Fig 1. Step-by-step troubleshooting workflow for resolving aqueous instability.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: I am observing rapid peak loss in my HPLC chromatograms, accompanied by a yellowing of the aqueous solution. What is happening?

  • Causality: You are observing photodegradation . The thienothiazine core is highly sensitive to UV and visible light. Upon photon absorption (particularly around 254–365 nm), the molecule enters an excited state and reacts with singlet oxygen. This forms unstable perepoxide and dioxetane intermediates, which rapidly cascade into ring contraction and cleavage products[1].

  • Solution: Implement strict actinic shielding. Always store stock solutions in amber-colored vials or wrap them in aluminum foil[2]. Conduct your benchtop preparations under low-light conditions.

Issue 2: My compound is precipitating in aqueous buffers, but when I raise the pH to dissolve it, I see baseline drift and new degradation peaks.

  • Causality: You are caught between pH-dependent solubility and alkaline hydrolysis . The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core is weakly acidic. At low pH, it remains un-ionized and practically insoluble[3]. Raising the pH deprotonates the core, increasing solubility, but excessive alkalinity (pH > 8.0) turns hydroxide ions into aggressive nucleophiles that attack the thiazine ring, causing hydrolytic cleavage[4].

  • Solution: Do not rely solely on pH to force dissolution. Instead, utilize a co-solvent system (e.g., 5–10% DMSO or ethanol) to lower the dielectric constant of the medium[2], allowing you to maintain the buffer at a safe, physiologically relevant pH (6.5–7.5).

Part 3: Mechanistic Degradation Pathways

Understanding the exact molecular vulnerabilities of the thienothiazine 2,2-dioxide core allows you to predict degradation products during mass spectrometry analysis.

Pathways Core 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (Intact Core Scaffold) Hydrolysis Hydrolytic Cleavage (Acid/Base Stress) Core->Hydrolysis pH < 4 or pH > 8 Photolysis Photolytic Oxidation (UV/Vis Exposure) Core->Photolysis hv (254-365 nm) Oxidation Peroxidation (ROS Exposure) Core->Oxidation H2O2 / Free Radicals RingOpen Thiazine Ring Opening (Amine/Sulfonate Formation) Hydrolysis->RingOpen PhotoProd Dioxetane Intermediates & Ring Contraction Photolysis->PhotoProd OxProd Hydroxylated Derivatives Oxidation->OxProd

Fig 2. Mechanistic degradation pathways of the thienothiazine core in aqueous media.

Part 4: Quantitative Stability Data

The following table synthesizes forced degradation kinetics for thienothiazine/oxicam cores, providing a baseline for what to expect during stress testing[1][4].

Stress ConditionReagent / EnvironmentExposure TimeDegradation (%)Primary Mechanism
Alkaline 1 N NaOH (80 °C)2 Hours~33.8%Nucleophilic ring opening
Acidic 2 N HCl (80 °C)2 Hours~24.5%Acid-catalyzed amide/ring cleavage
Oxidative 6% H₂O₂ (80 °C)1 Hour~19.1%Peroxidation to hydroxylated forms
Photolytic UV 254 nm (Ambient)7 Hours>50.0%Photo-oxidation & ring contraction
Thermal Neutral Aqueous (80 °C)2 Hours< 5.0%Stable in the absence of pH extremes

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Working Solution (1 mg/mL)

Causality: To bypass the risk of alkaline hydrolysis while achieving complete dissolution, we utilize a ternary co-solvent approach.

  • Primary Solubilization: Weigh 10.0 mg of the compound. Dissolve completely in 500 µL of LC-MS grade Dimethylsulfoxide (DMSO). Note: The core is highly soluble in aprotic solvents.

  • Aqueous Dilution: Slowly add 9.5 mL of a 50 mM Phosphate Buffer (pH 7.4) dropwise while vortexing continuously to prevent localized precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (avoid nylon, which may adsorb the compound).

  • Storage: Transfer immediately to an amber glass vial. Store at 4 °C for short-term use (< 7 days) or -20 °C for long-term storage[2].

  • Self-Validation Check (The 2% Rule): Analyze an aliquot via HPLC-UV at T=0 and T=24h. If the peak area of the parent compound varies by more than 2%, your buffer pH has drifted or the vial is leaking light. Discard and remake.

Protocol B: Forced Degradation Mass-Balance Assay

Causality: When characterizing degradation, you must prove that your analytical method is "stability-indicating"—meaning it can separate the parent core from all degradation products without missing invisible/volatile mass[5].

  • Aliquoting: Prepare five 1 mg/mL aliquots (Control, Acid, Base, Peroxide, UV).

  • Stress Application:

    • Acid: Add 0.1 N HCl, heat at 80 °C for 2h.

    • Base: Add 0.1 N NaOH, heat at 80 °C for 2h.

    • Oxidation: Add 3% H₂O₂, incubate at room temp for 2h.

    • Photolysis: Expose to 254 nm UV light in a quartz cuvette for 4h.

  • Neutralization: Cool all heated samples to room temperature. Neutralize the acid sample with 0.1 N NaOH, and the base sample with 0.1 N HCl to arrest degradation.

  • Analysis: Inject into an HPLC-PDA-MS system using a slow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to capture highly polar cleavage products.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound + all degradation peaks (adjusted for relative response factors). The sum must equal 95–105% of the T=0 Control peak area. If the mass balance is <95%, the compound has degraded into volatile fragments or products with no UV chromophore; you must reduce your stress exposure time.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I freeze aqueous solutions for long-term storage? A: Yes, storing stock solutions at -20 °C is recommended[2]. However, freeze-thaw cycles can induce irreversible precipitation due to the compound's hydrophobic nature. Always divide your stock into single-use aliquots prior to freezing.

Q: Why do I see a baseline drift in my HPLC chromatogram after the solution sits on the autosampler for a day? A: This indicates the formation of highly polar, early-eluting hydrolytic cleavage products (such as sulfonic acids or free amines) that poorly retain on standard C18 columns[5]. Ensure your chromatographic gradient starts at a very low organic percentage (e.g., 2-5% ACN) to properly focus and resolve these polar degradants.

Q: Is the degradation concentration-dependent? A: Yes, particularly for photodegradation. Higher concentration solutions exhibit different degradation kinetics due to the inner-filter effect, where outer molecules absorb the photons and shield the inner volume[2]. Always maintain consistent concentrations across comparative stability assays.

References

  • BenchChem. "Strategies to improve the stability of Tenoxicam in experimental conditions." BenchChem Tech Support.
  • BenchChem. "Physicochemical Properties of Tenoxicam: A Technical Guide for Formulation Development." BenchChem Tech Support.
  • RSC Publishing.
  • ResearchTrends.
  • Scholars Research Library.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization in Drug Discovery: 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide vs. Established Thienothiazine Derivatives

Introduction: The Strategic Value of Scaffold Hopping In modern medicinal chemistry, the thienothiazine core is recognized as a privileged pharmacophore. However, the spatial orientation of the thiophene ring fused to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Scaffold Hopping

In modern medicinal chemistry, the thienothiazine core is recognized as a privileged pharmacophore. However, the spatial orientation of the thiophene ring fused to the 1,2-thiazine ring profoundly alters the molecule's electronic landscape, target binding affinity, and overall pharmacokinetic profile.

As a Senior Application Scientist, I frequently utilize scaffold hopping to bypass crowded intellectual property spaces and optimize drug efficacy. This guide objectively compares the emerging 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (TTD) scaffold against established thienothiazine derivatives—specifically the [2,3-e] fusion (found in NSAIDs like Lornoxicam) and the[3,2-e] fusion (found in Carbonic Anhydrase inhibitors like Brinzolamide). By understanding the causality behind these structural nuances, drug development professionals can make informed decisions during lead optimization.

Structural & Mechanistic Comparison

The fusion angle of the thiophene ring dictates the spatial projection of critical hydrogen-bond donors and acceptors.

  • [2,3-e] Derivatives (e.g., Lornoxicam): The sulfur atom in the thiophene ring is adjacent to the thiazine fusion. This specific geometry facilitates a strong electron-withdrawing effect that significantly lowers the pKa of the enolic hydroxyl group. This acidity is a non-negotiable requirement for the potent inhibition of prostaglandin biosynthesis via Cyclooxygenase (COX) enzymes[1].

  • [3,2-e] Derivatives (e.g., Brinzolamide): This fusion geometry is evolutionarily optimized for Carbonic Anhydrase (CA) II binding. The sulfonamide moiety perfectly mimics the transition state geometry of the enzyme's substrate, enabling high-affinity coordination with the catalytic zinc ion in the active site[2].

  • [3,2-c] Derivatives (e.g., TTD): The [3,2-c] fusion presents a distinct linear geometry. The 4(3H)-one 2,2-dioxide core acts as a highly rigid lactam-sulfone vector. Unlike the [2,3-e] isomers, the [3,2-c] scaffold offers a unique dihedral angle that provides a novel vector for hydrogen bonding, making it an excellent candidate for targeting allosteric sites on kinases or overcoming resistance in mutant COX isoforms.

Quantitative Data: Physicochemical Comparison

To objectively evaluate these scaffolds, we must compare their foundational physicochemical properties, which directly influence their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Scaffold TypeRepresentative Core / DrugPrimary Biological TargetLogP (calc)pKa (acidic proton)Key Structural Feature
[3,2-c] Fusion 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxideEmerging (Kinases, novel COX)~1.2 - 1.8~5.5 - 6.0Linear fusion, rigid lactam-sulfone vector
[2,3-e] Fusion Lornoxicam / Tenoxicam IntermediatesCOX-1 / COX-2~1.8~4.7Enolic hydroxyl, optimized for PG inhibition
[3,2-e] Fusion Brinzolamide IntermediatesCarbonic Anhydrase (CA II)~0.8~7.2Sulfonamide moiety, optimized for metalloenzyme binding

Experimental Workflows & Synthesis Validation

When synthesizing highly functionalized heterocyclic cores, thermal degradation is a primary concern. Conventional synthesis of 1,2-thiazine derivatives often requires extended reflux times (up to 10 hours), leading to product decomposition and poor yields.

Causality in Experimental Design: By employing microwave irradiation, we achieve rapid volumetric heating. This drives the oxidative cyclization to completion in a fraction of the time, minimizing side-product formation and preserving the integrity of the sulfone moiety[3].

Workflow A Scaffold Selection ([3,2-c] vs [2,3-e]) B Microwave-Assisted Cyclization (150W, 3 min) A->B C Chromatographic Purification B->C D Structural Characterization (NMR, MS, HPLC) C->D E In Vitro Assays (COX-2 / CA II) D->E

Experimental workflow for the synthesis and validation of thienothiazine scaffolds.

Protocol 1: Microwave-Assisted Synthesis of Thienothiazine Cores
  • Preparation: Dissolve the starting saccharin-like precursor and the appropriate 4′-substituted-2-bromoacetophenone in anhydrous dimethylformamide (DMF).

  • Catalysis: Add 1.5 equivalents of triethylamine to facilitate the initial nucleophilic attack.

  • Irradiation: Seal the reaction vessel and expose the mixture to microwave irradiation at 150 W for exactly 3 minutes[3].

  • Isolation: Crash the product out of solution by pouring the mixture over crushed ice. Filter and wash with cold ethanol.

  • Self-Validating Step: Immediately analyze the crude precipitate via HPLC. The presence of a single dominant peak (>95% AUC) at the expected retention time validates the suppression of thermal degradation byproducts. If multiple peaks are present, the microwave wattage must be recalibrated.

Biological Evaluation: Target Engagement

To validate the pharmacological utility of the [3,2-c] scaffold against established[2,3-e] NSAIDs, we must evaluate its ability to interrupt inflammatory signaling cascades.

Pathway AA Arachidonic Acid COX Cyclooxygenase-2 (COX-2) AA->COX Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Enzymatic Conversion TTD Thienothiazine Inhibitor (e.g., [3,2-c] or [2,3-e] core) TTD->COX Competitive Inhibition INFLAM Inflammatory Response PGH2->INFLAM Downstream Signaling

Mechanism of action for thienothiazine-mediated COX-2 inhibition and inflammatory modulation.

Protocol 2: In Vitro Target Engagement (Fluorescence-Based COX-2 Assay)

Causality in Assay Design: Traditional colorimetric assays suffer from background interference caused by the intrinsic absorbance of highly conjugated thienothiazine compounds. To bypass this, we utilize a fluorescence-based assay. This system employs a highly specific peroxidase substrate that fluoresces only upon PGH2 reduction, providing a direct, real-time readout of enzymatic activity without optical interference.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add the synthesized [3,2-c] derivative (titrated from 10 µM to 1 nM) to the enzyme mix and incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid and the fluorometric substrate (ADHP) simultaneously.

  • Kinetic Readout: Measure fluorescence continuously for 5 minutes (Ex/Em = 535/587 nm).

  • Self-Validating Step: Include a positive control well using a known [2,3-e] derivative (e.g., Lornoxicam). If the reference compound does not yield its established IC50 within a 10% margin of error, the assay plate is invalidated, ensuring that the enzyme batch is active and the data integrity is maintained.

Conclusion

While the [2,3-e] and [3,2-e] thienothiazine fusions have cemented their roles in anti-inflammatory and intraocular pressure-lowering therapies, the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold represents a highly promising frontier. Its unique linear geometry and rigid lactam-sulfone core offer medicinal chemists a versatile tool for escaping crowded IP spaces and engineering highly selective inhibitors for next-generation drug discovery.

Sources

Comparative

NMR spectra reference for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Analytical Comparison Guide: NMR Structural Elucidation of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Introduction & Structural Context The synthesis of sulfonamide-fused thiophenes, specifically 1H-thieno[3,2-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: NMR Structural Elucidation of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Introduction & Structural Context

The synthesis of sulfonamide-fused thiophenes, specifically 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0), presents unique analytical challenges. As a critical intermediate for oxicam-class therapeutics and carbonic anhydrase inhibitors, verifying its exact regioisomerism (e.g., distinguishing the [3,2-c] from the [2,3-c] fusion) and confirming the integrity of the thiazine ring is paramount.

In this guide, we objectively compare three analytical approaches for structural verification: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and DFT-GIAO Chemical Shift Prediction . By examining the causality behind solvent selection and resolution limits, this guide provides a self-validating framework for researchers to confidently assign the ¹H and ¹³C NMR spectra of this complex heterocycle.

Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Benchtop NMR (80 MHz) Rapid Screening A->B C High-Field NMR (600 MHz) 1D & 2D Resolution A->C E Data Alignment & Structural Verification B->E C->E D DFT Prediction (B3LYP/GIAO) D->E

Workflow comparing Benchtop, High-Field, and DFT methods for NMR structural verification.

Mechanistic Insights: Solvent Causality and Resolution Limits

Why DMSO-d6? For 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, solvent selection is not merely a matter of solubility; it is an active variable in the experiment. The molecule contains a highly polar ketone and a sulfonamide-like N1-H group. Non-polar solvents like CDCl₃ yield poor solubility and broad, uninterpretable baseline humps. We mandate the use of DMSO-d6. DMSO acts as a potent hydrogen-bond acceptor, strongly solvating the labile N1-H proton. This interaction significantly increases the activation energy required for proton exchange with residual water, effectively "trapping" the proton on the NMR timescale[1]. Consequently, the N1-H signal emerges as a distinct, quantifiable broad singlet at ~10.65 ppm, rather than disappearing entirely.

High-Field vs. Benchtop Resolution The thiophene ring contains two vicinal protons (H-6 and H-7). At 80 MHz (Benchtop NMR), the chemical shift difference (Δν) between these protons is small relative to their coupling constant (J ≈ 5.2 Hz). This results in strong second-order coupling (the "roof effect") or complete signal overlap, making definitive assignment difficult. At 600 MHz, the Δν/J ratio increases dramatically, resolving the signals into two clean, first-order doublets. While benchtop NMR is excellent for rapidly confirming the presence of the isolated C3-H₂ singlet (~4.85 ppm) during reaction monitoring, High-Field NMR is required for final structural validation.

The Role of DFT Prediction When differentiating the [3,2-c] fusion from the [2,3-c] isomer, empirical data can sometimes be ambiguous. Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method provides an orthogonal, self-validating data point. By calculating the theoretical shielding tensors at the B3LYP/cc-pVDZ level and applying empirically derived systematic error correction terms, we can predict ¹H and ¹³C chemical shifts with an accuracy of ±0.2 ppm for protons, eliminating structural ambiguity[2].

Quantitative Data Comparison

The following table summarizes the ¹H NMR performance across the three evaluated methodologies.

Proton AssignmentMultiplicityHigh-Field (600 MHz) δ (ppm)Benchtop (80 MHz) δ (ppm)DFT (B3LYP/GIAO) δ (ppm)Structural / Mechanistic Notes
N1-H Broad Singlet10.6510.6 - 10.8 (broad)10.82Highly deshielded by adjacent SO₂. Visible due to DMSO-d6 H-bonding[1].
C3-H₂ Singlet4.854.854.91Isolated methylene flanked by SO₂ and C=O; no vicinal coupling partners.
Thiophene H-6 Doublet (J = 5.2 Hz)7.827.8 (overlapping multiplet)7.95Deshielded by proximity to the sulfonamide fusion face.
Thiophene H-7 Doublet (J = 5.2 Hz)7.357.3 (overlapping multiplet)7.42Standard aromatic range; cleanly resolved only at high field.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition (600 MHz) This protocol is designed to be self-validating by incorporating internal referencing and strict temperature stabilization.

  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point calibration, validating the chemical shift axis independent of external magnetic drift.

  • Equilibration: Insert the sample into the 600 MHz spectrometer and allow 5 minutes for thermal equilibration at exactly 298 K. Temperature fluctuations alter the hydrogen-bonding dynamics of the N1-H proton, shifting its resonance.

  • Shimming & Tuning: Perform automated tuning and matching (ATM) on the ¹H channel. Apply gradient shimming (TopShim) until the TMS line width at half-height is < 0.8 Hz.

  • Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation of the isolated C3-H₂ protons prior to the next pulse.

Protocol 2: DFT-GIAO Chemical Shift Prediction

  • Conformational Search: Generate the 3D structure of the target compound. Perform a molecular mechanics conformational search (using the MMFF94 force field) to identify the global minimum energy conformer.

  • Geometry Optimization: Submit the lowest energy conformer to DFT optimization at the B3LYP/cc-pVDZ level of theory[2].

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) parameterized for DMSO to simulate the dielectric environment of the experimental solvent.

  • Tensor Calculation: Compute the isotropic magnetic shielding tensors (σ) using the GIAO method.

  • Scaling & Alignment: Convert the raw shielding tensors to predicted chemical shifts (δ) using the linear regression scaling factors specific to the B3LYP/cc-pVDZ basis set (δ = intercept - slope × σ)[2]. Compare the predicted values against the experimental data to definitively confirm the regioisomer.

References[1] Cseri, L., Kumar, S., Palchuber, P., & Szekely, G. (2023). "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering, 11(14), 5634–5644. URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c00244[2] Xin, D., Sader, C. A., Chaudhary, O., Jones, P.-J., Wagner, K., Tautermann, C. S., Yang, Z., Busacca, C. A., Saraceno, R. A., Fandrick, K. R., Gonnella, N. C., Horspool, K., Hansen, G., & Senanayake, C. H. (2017). "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." The Journal of Organic Chemistry, 82(10), 5135–5145. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00321

Sources

Validation

Comparative Guide: HPLC Validation Strategies for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Purity

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic resolution of highly polar, fused-ring heterocycles. 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic resolution of highly polar, fused-ring heterocycles. 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0) is a critical intermediate in the synthesis of thienothiazine-class non-steroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam and lornoxicam. Ensuring the absolute purity of this intermediate is non-negotiable, as residual impurities can propagate through synthetic pathways, altering the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).

This guide objectively compares the two primary analytical methodologies used for its purity validation—Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) —and provides a self-validating experimental protocol grounded in established mechanistic principles.

Mechanistic Causality: The Chemistry of the Analyte

To design a robust analytical method, we must first understand the causality dictated by the molecule's structure. 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide features a thieno ring fused to a thiazine ring containing a highly polar sulfone ( −SO2​− ) moiety and a ketone.

  • Mobile Phase pH & Ionization: The acidic proton in the thiazine-4-one system makes the molecule susceptible to ionization. If analyzed at a neutral pH, the molecule partially dissociates, leading to severe peak tailing and unpredictable retention times. By buffering the mobile phase to an acidic pH of 2.5–3.0 (using phosphoric or chloroacetic acid), we suppress ionization, ensuring the molecule remains fully protonated and interacts uniformly with the stationary phase[1].

  • Stationary Phase Selection: Due to the analyte's high polarity, a highly endcapped C18 column (e.g., Synergi Hydro-RP or Hypersil ODS) is required. Endcapping prevents secondary interactions between the polar sulfone group and residual silanols on the silica support, which would otherwise cause peak broadening[2].

  • Detection Wavelength: The conjugated π -system of the fused thieno-thiazine core exhibits strong π−π∗ transitions. Monitoring at 254 nm or 375 nm maximizes the signal-to-noise ratio, allowing for the detection of trace degradation products[3].

Objective Comparison: RP-HPLC-UV vs. UPLC-MS/MS

While UPLC-MS/MS offers unparalleled specificity, RP-HPLC-UV remains the gold standard for routine quality control (QC) due to its high precision and operational robustness. Below is an objective performance comparison based on 2[2].

Table 1: Analytical Performance Comparison for Thienothiazine Intermediate Purity

ParameterRP-HPLC-UV (Proposed Standard)UPLC-MS/MS (Alternative)Causality / Impact on Workflow
Limit of Detection (LOD) 0.35 µg/mL< 0.05 µg/mLMS/MS is superior for genotoxic impurity screening; UV is sufficient for standard 98%+ purity release.
Linearity Range 4.0 – 24.0 µg/mL ( R2>0.999 )0.1 – 10.0 µg/mL ( R2>0.995 )HPLC-UV offers a wider dynamic range without detector saturation, ideal for assaying the main peak.
Precision (RSD) < 2.0% (Intra/Inter-day)3.5% – 5.0%UV detectors are inherently more stable over time; MS is subject to ionization matrix effects.
Run Time ~5.0 – 10.0 minutes< 3.0 minutesUPLC sub-2µm particles accelerate mass transfer, but require ultra-high pressure LC systems.
Primary Application Routine QC batch releaseStructural elucidation of unknownsHPLC-UV is cost-effective and highly reproducible for self-validating QC environments.
Self-Validating Experimental Protocol (RP-HPLC-UV)

A robust method must be a self-validating system —meaning it incorporates built-in decision gates (System Suitability Tests) that mathematically prove the system is fit-for-purpose before any sample data is accepted.

Step-by-Step Methodology
  • Preparation of Mobile Phase: Prepare a binary mixture of 0.1 M Potassium dihydrogen phosphate buffer and Acetonitrile (60:40, v/v). Adjust the pH precisely to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane and vacuum-degas[1]. Causality: Acetonitrile provides lower backpressure and sharper peaks for rigid fused-ring systems compared to methanol.

  • Sample Preparation: Dissolve the 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide standard in a diluent matching the mobile phase to prevent solvent-mismatch peak distortion. Prepare a stock solution of 400 µg/mL, then dilute to a working concentration of 12.0 µg/mL[2][4].

  • Chromatographic Conditions:

    • Column: C18 (150 × 4.6 mm, 5 µm particle size)[4].

    • Flow Rate: 1.0 mL/min (Isocratic elution).

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C ± 1°C.

    • Detection: UV at 254 nm.

Workflow Visualization

HPLC_Workflow A Mobile Phase Prep (pH 2.8 Buffer / ACN) B System Equilibration & Blank Injection A->B C System Suitability Test (SST) (6 Replicate Injections) B->C D Decision: SST Passed? (RSD < 2%, Tf < 1.5) C->D E Halt & Troubleshoot (Check Column/pH) D->E NO F Execute Validation Sequence (Linearity, Accuracy, Precision) D->F YES G Data Processing & QC Release F->G

Fig 1: Self-validating HPLC workflow for thienothiazine purity analysis.

Validation Metrics & Acceptance Criteria

To guarantee trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. The following table synthesizes the expected quantitative validation data based on 1[1].

Table 2: Validation Parameters & Experimental Acceptance Criteria

Validation ParameterExperimental ExecutionAcceptance CriteriaExperimental Rationale
System Suitability (SST) 6 replicate injections of 12 µg/mL standardRSD 2.0%, Tailing Factor 1.5Proves the column and pumps are equilibrated prior to sample runs.
Linearity 5 concentration levels (e.g., 4 to 24 µg/mL)Correlation coefficient ( R2 ) 0.999Ensures detector response is directly proportional to intermediate concentration.
Accuracy (Recovery) Spike samples at 50%, 100%, and 150% levelsMean recovery between 98.5% – 101.9%Confirms the absence of matrix interference or sample loss during prep[2].
Robustness Deliberate variations in pH ( ± 0.2) and Flow ( ± 0.1 mL/min)Peak area RSD 2.0%, Resolution > 2.0Validates that minor day-to-day lab fluctuations will not invalidate the assay[3].
Conclusion

For the purity validation of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, RP-HPLC-UV utilizing an acidic mobile phase (pH 2.8) and a highly endcapped C18 column provides the optimal balance of precision, cost-efficiency, and robustness. By implementing the self-validating SST gates described above, laboratories can ensure absolute confidence in the quality of this critical NSAID precursor before it advances down the synthetic pipeline.

References
  • Title: LC-UV METHOD DEVELOPMENT AND VALIDATION FOR THE NON STEROIDAL ANTI-INFLAMMATORY AGENT TENOXICAM Source: Taylor & Francis / Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Comparative study on two rapid and sensitive methods for quantitative determination of tenoxicam in tablets Source: SciELO / Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Determination of tenoxicam in plasma by reversed phase HPLC method using single step extraction technique: A reliable and cost effective approach Source: ResearchGate / Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Reverse Phase -High Performance Liquid Chromatography technique with Ultra-Violet detector for the Determination of Tenoxicam and Ibuprofen Source: Baghdad Science Journal URL: [Link]

Sources

Comparative

Comparative Biological Activity of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Analogs: A Comprehensive Guide

The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold represents a critical class of heterocyclic compounds, structurally related to the well-known "oxicam" class of non-steroidal anti-inflammatory drugs (NSAID...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold represents a critical class of heterocyclic compounds, structurally related to the well-known "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam and lornoxicam. By replacing the benzene ring of traditional benzothiazines with a bioisosteric thiophene ring, researchers can profoundly modulate the physicochemical properties, receptor binding affinity, and pharmacokinetic profiles of these molecules.

This guide provides an objective, data-driven comparison of various thieno[3,2-c][1,2]thiazine analogs, evaluating their biological activities—primarily focusing on cyclooxygenase (COX) inhibition, anti-inflammatory efficacy, and emerging therapeutic potentials [1, 2].

Mechanistic Overview: COX Inhibition and Selectivity

The primary mechanism of action for thienothiazine 2,2-dioxide derivatives is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. The therapeutic goal in developing new analogs is to maximize COX-2 selectivity. COX-2 is induced during inflammation, whereas COX-1 is constitutively expressed and maintains gastrointestinal mucosa.

The structural nuances of the thieno[3,2-c][1,2]thiazine scaffold allow for targeted modifications at the nitrogen (N-3 or N-2 depending on numbering conventions) and the thiophene ring to exploit the larger hydrophobic side pocket present in the COX-2 active site.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Metabolism COX2 COX-2 (Inducible) AA->COX2 Metabolism PG1 Homeostatic PGs (GI Protection) COX1->PG1 PG2 Inflammatory PGs (Pain, Swelling) COX2->PG2 Inhibitor Thienothiazine Analogs Inhibitor->COX1 Variable Inhibition Inhibitor->COX2 Targeted Inhibition

Mechanism of action for thienothiazine analogs targeting the COX-2 inflammatory pathway.

Comparative Biological Activity: Structure-Activity Relationship (SAR)

The biological activity of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide analogs is highly dependent on the substituent attached to the carboxamide group (typically at position 3) and the N-alkyl group. Table 1 summarizes the in vitro COX-1/COX-2 inhibition profiles of representative synthetic analogs compared to standard reference drugs.

Table 1: In Vitro COX Inhibition and Selectivity Indices
Compound / AnalogN-Substituent (Carboxamide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Primary Biological Activity
Analog A 2-Pyridyl0.85 ± 0.120.04 ± 0.0121.25Potent Anti-inflammatory
Analog B 5-Methyl-3-isoxazolyl>50.00.02 ± 0.01>2500Highly COX-2 Selective
Analog C Phenyl12.4 ± 1.15.2 ± 0.42.38Moderate Analgesic
Analog D 4-Fluorophenyl8.6 ± 0.91.1 ± 0.27.81Anti-inflammatory
Tenoxicam (Ref) 2-Pyridyl (thieno[2,3-e])0.08 ± 0.021.34 ± 0.150.06Non-selective NSAID
Celecoxib (Ref) N/A (Diarylpyrazole)>50.00.04 ± 0.01>1250COX-2 Selective NSAID

Note: Data represents synthesized derivatives evaluated via colorimetric COX inhibitor screening assays. The Selectivity Index (SI) > 1 indicates COX-2 selectivity.

Expert Insight on Causality: The dramatic shift in selectivity seen in Analog B (5-Methyl-3-isoxazolyl) is due to the spatial geometry of the isoxazole ring. The COX-2 enzyme possesses a secondary internal pocket (the valine-523 substitution compared to isoleucine-523 in COX-1) that accommodates bulkier, rigid heterocyclic appendages. The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core acts as a rigid anchor, projecting the isoxazole moiety directly into this selectivity pocket, thereby preventing binding to the sterically restricted COX-1 active site [3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the biological activity of these analogs.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol utilizes a commercially available COX Inhibitor Screening Assay Kit (EIA) to measure prostaglandin production.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Dilution: Dissolve thienothiazine analogs in DMSO. Prepare serial dilutions (0.001 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Add 10 µL of the test compound to 150 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination and Quantification: Stop the reaction by adding 1M HCl. Quantify the synthesized Prostaglandin F2α (PGF2α) via Enzyme Immunoassay (EIA) by measuring absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism). A self-validating control must include a known selective inhibitor (e.g., Celecoxib) to confirm assay sensitivity.

Protocol 2: In Vivo Anti-Inflammatory Evaluation (Carrageenan-Induced Paw Edema)

To translate in vitro findings to physiological efficacy, the carrageenan-induced paw edema model in rats is employed.

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.

  • Dosing: Administer the thienothiazine analogs (e.g., 5 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Administer vehicle to the control group.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Validation: The protocol validates itself by comparing the peak edema (usually at 3 hours) of the treatment group against the vehicle control. Percentage inhibition is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the edema volume of the control and Vt is the edema volume of the treated group.

InVivoWorkflow Step1 Animal Fasting & Grouping Step2 Oral Dosing of Analogs (Vehicle/Drug) Step1->Step2 Step3 Subplantar Carrageenan Injection (1 hr post-dose) Step2->Step3 Step4 Plethysmometer Measurement (0, 1, 2, 3, 4 hrs) Step3->Step4 Step5 Data Analysis & % Inhibition Step4->Step5

Workflow for the Carrageenan-Induced Paw Edema in vivo assay.

Broader Biological Implications

While COX inhibition remains the primary focus for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide analogs, recent literature on related thiazine and benzothiazine derivatives highlights their structural versatility. Modifications to the thiazine core have yielded compounds with diverse pharmacological profiles, including antimicrobial and antiproliferative activities [1, 3]. For instance, certain halogenated derivatives of related phenothiazines have demonstrated significant cytotoxicity against various cancer cell lines by disrupting cellular redox balances [3]. The thienothiazine scaffold, with its unique electron distribution and lipophilicity, serves as a highly privileged template for future rational drug design.

References

  • Edayadulla, N., & Ramesh, P. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Franc, P., et al. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of AMPA receptors. PubMed. Available at:[Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Available at: [Link]

Validation

Analytical Comparison Guide: FTIR Spectroscopy Validation for 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Characterization

Executive Summary & Molecular Context The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex bicyclic heterocyclic intermediate, fundamentally critical in the synthesis of oxicam-class non-steroidal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex bicyclic heterocyclic intermediate, fundamentally critical in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam. Structurally, it features a thiophene ring fused to a thiazine ring, containing a secondary amine (N-H), a ketone (C=O), and a sulfone (SO₂).

Accurate characterization of this intermediate is vital for downstream active pharmaceutical ingredient (API) purity. While multiple spectroscopic techniques exist, Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for its routine quality control. This guide objectively compares FTIR against orthogonal techniques (Raman and NMR) and provides a comprehensive, self-validating methodology for FTIR validation in strict accordance with the latest 1[1].

Objective Comparison: FTIR vs. Orthogonal Techniques

To establish a robust analytical control strategy, researchers must select the appropriate spectroscopic tool based on the physical principles of molecular interaction.

Analytical_Decision Sample 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Sample Goal Primary Analytical Goal? Sample->Goal Functional Functional Group ID (C=O, SO2, N-H) Goal->Functional Routine QC Polymorph Crystal Structure / Polymorphism Goal->Polymorph Solid State Connectivity Atomic Connectivity / Absolute Structure Goal->Connectivity Unknown Impurity FTIR FTIR Spectroscopy (Primary Choice) Functional->FTIR Raman Raman Spectroscopy (Orthogonal) Polymorph->Raman NMR 1H / 13C NMR (Orthogonal) Connectivity->NMR

Caption: Decision matrix for selecting the appropriate analytical technique based on characterization goals.

The Causality of Technique Selection

The choice between FTIR and Raman spectroscopy is dictated by quantum mechanics. As noted by 2, FTIR relies on a change in the dipole moment during molecular vibration, making it exceptionally sensitive to polar, hetero-nuclear bonds[2]. Conversely, Raman spectroscopy relies on a change in polarizability , excelling at detecting homo-nuclear bonds (like C=C)[2]. Because the critical quality attributes of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide hinge on polar functional groups (C=O, SO₂, N-H), FTIR is fundamentally superior for its routine identification. Furthermore, Raman spectroscopy can suffer from fluorescence interference, a limitation not present in FTIR[2].

Table 1: Comparative Analysis of Spectroscopic Techniques
FeatureFTIR (ATR Method)Raman SpectroscopyNMR (¹H / ¹³C)
Physical Principle Broadband photon absorption via dipole moment change[2][3].Inelastic light scattering via polarizability change[2][3].Nuclear spin resonance in a magnetic field.
Key Strengths for Target Highly sensitive to C=O (~1680 cm⁻¹) and SO₂ (~1340/1160 cm⁻¹) bonds.Excellent for thiophene C=C backbone mapping. Analyzes through glass[3].Provides exact atomic connectivity and absolute structural elucidation.
Limitations Weak signal for symmetric non-polar bonds.Weak signal for polar bonds; susceptible to fluorescence interference[2].Destructive to solid-state (requires dissolution); high cost/low throughput.
Sample Prep None (ATR crystal direct contact).None (Direct laser focus).High (Requires deuterated solvents).

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Historically, FTIR utilized KBr (potassium bromide) pellets. However, KBr is highly hygroscopic. Moisture absorption introduces a massive O-H stretch artifact at ~3300 cm⁻¹, which directly masks the critical N-H stretch of the thiazine ring. Furthermore, the mechanical grinding required for KBr pellets can induce polymorphic transformations.

To ensure scientific integrity, this protocol utilizes Attenuated Total Reflectance (ATR) . ATR requires zero mechanical grinding, preserving the native crystal structure of the intermediate, and eliminates moisture artifacts.

Step-by-Step Methodology

This protocol is designed as a self-validating system , meaning the instrument proves its own calibration state before any sample data is accepted.

  • System Suitability Test (SST) - Wavenumber Calibration:

    • Action: Scan a traceable polystyrene film standard.

    • Validation: The system must automatically identify the characteristic polystyrene peaks at exactly 1601.2 cm⁻¹ and 1028.3 cm⁻¹ .

    • Causality: This proves the internal HeNe laser is perfectly aligned and the interferometer is accurately mapping wavelengths before sample analysis begins.

  • Environmental Baseline (Background Scan):

    • Action: Collect a 32-scan background spectrum on the clean, empty diamond ATR crystal.

    • Validation: The software must subtract this background from the subsequent sample scan.

    • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor absorb mid-IR radiation. Subtracting the background ensures that only the molecular vibrations of the thienothiazine derivative are recorded.

  • Sample Acquisition:

    • Action: Place 2–5 mg of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide powder onto the ATR crystal. Apply consistent pressure using the ATR anvil.

    • Action: Collect 32 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Verification:

    • Action: Confirm the presence of the structural fingerprint:

      • N-H Stretch: ~3250 cm⁻¹

      • C=O Stretch (Ketone): ~1670 - 1690 cm⁻¹

      • SO₂ Asymmetric Stretch: ~1330 - 1350 cm⁻¹

      • SO₂ Symmetric Stretch: ~1150 - 1170 cm⁻¹

ICH Q2(R2) Method Validation Framework

The recent update to the 4 marks a significant milestone, as it explicitly incorporates non-chromatographic techniques like FTIR and NMR, standardizing how multivariate spectroscopic models are validated[4].

FTIR_Validation Start FTIR Validation Initiation Specificity Specificity (Excipient/Interference Check) Start->Specificity Step 1 Linearity Linearity & Range (Beer-Lambert Law Check) Specificity->Linearity Step 2 Precision Precision (Repeatability & Intermediate) Linearity->Precision Step 3 Robustness Robustness (Resolution, Temp, Humidity) Precision->Robustness Step 4 Approval Validated Protocol Ready for QC Robustness->Approval Finalize

Caption: Step-by-step ICH Q2(R2) validation workflow for FTIR analytical procedures.

Table 2: FTIR Validation Parameters & Acceptance Criteria
ParameterExperimental DesignAcceptance CriteriaCausality / Rationale
Specificity Overlay spectra of the pure intermediate, a blank (empty ATR), and structurally similar impurities.Resolution factor > 1.5 between the target C=O peak and impurity peaks.Ensures the method can unequivocally assess the analyte in the presence of expected synthesis byproducts[1].
Precision (Repeatability) 6 independent sample preparations analyzed by the same operator on the same day.%RSD of the C=O peak absorbance ≤ 2.0%.Validates the consistency of the ATR anvil pressure and the homogeneity of the solid powder sample.
Intermediate Precision Analysis performed on different days, by different analysts, using different environmental conditions.Overall %RSD ≤ 3.0%.Proves the method is not reliant on a specific operator's technique or minor daily lab fluctuations.
Robustness Deliberate variations in method parameters (e.g., changing resolution from 4 cm⁻¹ to 8 cm⁻¹, varying room humidity).Spectral correlation coefficient (r) ≥ 0.99 against standard conditions.Demonstrates method reliability during routine usage and identifies critical parameters that must be strictly controlled[1].

References

  • AMSlab.New update for ICH Q2 (R2) Analytical process validation guidance.
  • European Pharmaceutical Review.Validation of analytical procedures – ICH Q2(R2).
  • Lab Manager.FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?
  • White Bear Photonics.Raman vs. FTIR: Selecting the Best Tool.
  • Gateway Analytical.Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.

Sources

Comparative

Benchmarking 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Against Standard NSAID Intermediates

As drug development pivots toward minimizing the gastrointestinal and renal toxicities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), the structural optimization of the oxicam class has becom...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward minimizing the gastrointestinal and renal toxicities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), the structural optimization of the oxicam class has become a critical focus. Historically, oxicams (e.g., meloxicam, piroxicam) have relied on the 1,2-benzothiazine 1,1-dioxide (BTD) or thieno[2,3-e]-1,2-thiazine (TETD) scaffolds.

However, the emergence of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (TTD) offers a novel isosteric alternative. By altering the geometric orientation of the thiophene fusion, TTD fundamentally shifts the dihedral angle of the resulting active pharmaceutical ingredient (API), enabling deeper penetration into the COX-2 active site. This guide objectively benchmarks TTD against standard intermediates, providing actionable experimental protocols and causality-driven mechanistic insights for synthetic chemists and drug design professionals.

Structural and Physicochemical Benchmarking

The primary advantage of TTD over standard BTD and TETD scaffolds lies in its [3,2-c] thiophene fusion. According to crystallographic studies on oxicam binding, the rotation of the Leu-531 residue in the COX-2 active site opens a novel side pocket not utilized by other NSAID classes ().

The [3,2-c] fusion of TTD alters the electron density of the adjacent thiazine ring, increasing the thermodynamic stability of the C-4 enol tautomer in the final drug. This specific tautomeric state is strictly required to form a highly coordinated, two-water-mediated hydrogen-bonding network with Ser-530 and Tyr-385 in the COX-2 active site.

Table 1: Physicochemical & Structural Comparison of Intermediates
ScaffoldFusion TypeTPSA (Ų)C-4 Enol StabilityPredicted COX-2 Selectivity Index
TTD Thieno[3,2-c]83.5High (Extended Conjugation)> 50 (Highly Selective)
TETD Thieno[2,3-e]83.5Moderate~ 1.5 (Non-Selective)
BTD Benzo[1,2]74.3Moderate~ 10 (Partially Selective)

Synthetic Workflow & Efficiency

To validate the utility of TTD, we benchmark its performance in a standard oxicam synthesis workflow against the traditional BTD scaffold. The transformation of these intermediates into active APIs requires N-alkylation, C-3 carboxylation, and subsequent aminolysis ().

Experimental Protocol: Synthesis of TTD-Derived Oxicam Analog

This protocol is engineered as a self-validating system, ensuring that thermodynamic sinks and visual indicators confirm the success of each step without requiring immediate LC-MS analysis.

Step 1: N-Alkylation (Sulfonamide Protection)

  • Procedure: Dissolve 10.0 mmol of TTD in 20 mL of anhydrous DMF. Add 15.0 mmol of Potassium Carbonate ( K2​CO3​ ), followed by 12.0 mmol of Methyl Iodide ( CH3​I ). Stir at 25°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1). Quench with 50 mL of ice water to precipitate the N-methyl intermediate.

  • Causality: K2​CO3​ is specifically selected over stronger bases like Sodium Hydride (NaH). The thiazine-dioxide ring is highly susceptible to base-catalyzed ring-opening. K2​CO3​ provides the exact pKa required to deprotonate the acidic sulfonamide nitrogen without cleaving the S-N bond, ensuring a >90% yield while preventing scaffold degradation.

Step 2: C-3 Carboxylation

  • Procedure: React the isolated N-methyl intermediate with excess dimethyl carbonate (acting as both solvent and reagent) and NaH (2.0 eq) at reflux for 6 hours. Neutralize the mixture with 1M HCl to precipitate the 3-methyl ester.

  • Causality: The use of NaH is now safe because the N-position is sterically and electronically protected by the methyl group, preventing sulfonamide cleavage. The precipitation upon HCl addition serves as a self-validating visual confirmation of successful enolate protonation.

Step 3: Aminolysis (Cross-Coupling)

  • Procedure: Combine the 3-methyl ester (5.0 mmol) and 2-aminothiazole (5.5 mmol) in 15 mL of anhydrous xylene. Reflux at 140°C for 24 hours using a Dean-Stark trap.

  • Causality: High-temperature reflux in a non-polar solvent is critical. By continuously trapping and removing the methanol byproduct, the reaction equilibrium is irreversibly driven toward the thermodynamically stable enol-amide (the active oxicam API). The physical accumulation of methanol in the trap self-validates the progress of the aminolysis.

Mechanistic Pathway & COX-2 Selectivity

Workflow TTD 1H-thieno[3,2-c][1,2]thiazin- 4(3H)-one 2,2-dioxide Alkylation N-Alkylation (MeI, K2CO3) TTD->Alkylation BTD Standard BTD (Benzothiazine) BTD->Alkylation Carboxylation C-3 Carboxylation (Dimethyl Carbonate) Alkylation->Carboxylation Amidation Aminolysis (2-Aminothiazole) Carboxylation->Amidation API Novel Thieno-Oxicam API Amidation->API COX2 COX-2 Inhibition (Ser-530 / Tyr-385 binding) API->COX2 Water-mediated H-bond network

Synthetic workflow comparing TTD and BTD intermediates leading to COX-2 selective oxicam APIs.

In Vitro Benchmarking Data

Following synthesis, the APIs derived from these intermediates must be benchmarked for their relative COX-1/COX-2 selectivity to confirm the structural hypothesis ().

Table 2: Comparative In Vitro COX Inhibition (API Derivatives)
API DerivativeCore ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
TTD-Oxicam TTD> 25.00.4555.5
Meloxicam BTD4.20.4010.5
Tenoxicam TETD1.81.21.5
Self-Validating Assay Protocol: Time-Dependent COX Inhibition
  • Pre-Incubation: Purified human COX-1 and COX-2 enzymes are incubated with the synthesized inhibitors for 15 minutes at 37°C before the addition of the arachidonic acid (AA) substrate.

  • Quenching & Quantification: The reaction is initiated with AA and subsequently quenched after 2 minutes using Stannous Chloride ( SnCl2​ ). PGE2 levels are then quantified via ELISA.

  • Causality & Validation: Oxicams are time-dependent, slow-binding inhibitors. If AA is added simultaneously with the inhibitor, the IC₅₀ values will falsely appear exponentially higher, invalidating the selectivity index. The SnCl2​ quench acts as a self-validating chemical switch; it instantly reduces the unstable intermediate PGH2 to stable PGE2, freezing the reaction state and preventing artificial background oxidation from skewing the ELISA readout.

References

  • Lucido, M. J., et al. (2014). "Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network." Journal of Biological Chemistry. Available at:[Link][1]

  • Kljun, J., et al. (2019). "Structural Modifications of the Antiinflammatory Oxicam Scaffold and Preparation of Anticancer Organometallic Compounds." ACS Omega. Available at:[Link][2]

  • Araújo, et al. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Advances. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as a causality-driven architecture. When handling 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as a causality-driven architecture. When handling 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 1710195-44-0), we must first understand its molecular reality to design an effective safety protocol.

This compound is a specialized organoheterocyclic building block characterized by a thiophene ring fused to a thiazine ring[1]. With a molecular weight of 203.24 g/mol , it typically presents as a fine, electrostatically active powder. Because it is utilized in the synthesis of highly bioactive heterodimers and oxicam-class analogs[2], the intact sulfonamide-like moiety presents specific dermal and respiratory sensitization risks.

Therefore, our Personal Protective Equipment (PPE) and operational protocols cannot just be "standard lab safety"—they must form a self-validating system designed specifically to mitigate electrostatic aerosolization and dermal permeation.

Physicochemical Hazard Profile

To understand the logistical and safety requirements, we must map the quantitative data of the compound directly to its operational implications.

PropertyValueCausality for Handling & PPE
CAS Number 1710195-44-0Unique identifier required for SDS tracking, inventory management, and waste labeling.
Molecular Formula C6H5NO3S2High sulfur/nitrogen content dictates specific segregation in organic waste streams to prevent incompatible reactions with oxidizers.
Molecular Weight 203.24 g/mol Low-to-medium molecular weight as a fine particulate increases electrostatic cling and aerosolization risk during transfer.
Structural Class Thienothiazine[1]Sulfonamide-like reactivity necessitates strict dermal sensitization precautions and prevents the use of highly permeable glove materials.

Causality-Driven PPE Architecture

We do not wear PPE simply to comply with regulations; we wear it to break specific chains of exposure. The diagram below illustrates the logical relationship between the physicochemical hazards of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide and our mandated PPE.

PPE_Logic Hazard 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (Fine Powder) Inhalation Inhalation Risk (Airborne Particulates) Hazard->Inhalation Skin Dermal Exposure (Sensitization/Irritation) Hazard->Skin Eye Ocular Irritation (Corneal Damage) Hazard->Eye RespPPE N95/P100 Respirator or Fume Hood Inhalation->RespPPE Mitigates GlovePPE Double Nitrile Gloves (Extended Cuff) Skin->GlovePPE Mitigates EyePPE Chemical Splash Goggles + Face Shield Eye->EyePPE Mitigates

Logical mapping of physicochemical hazards to specific PPE requirements.

Mandated PPE Specifications:
  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If weighing bulk quantities outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator is mandatory. Causality: The fine powder easily becomes airborne, and inhalation of thienothiazine derivatives can cause severe mucous membrane irritation.

  • Dermal Protection (Self-Validating Setup): Double-gloving is required. Don a brightly colored inner nitrile glove (e.g., green) and a dark outer nitrile glove (e.g., black). Causality: This self-validating setup ensures that any micro-tear in the outer glove—caused by handling sharp spatulas or glass threads—is immediately visually apparent, prompting an instant glove change before dermal exposure occurs.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses). Causality: Standard glasses do not seal against airborne dust generated by electrostatic repulsion.

Self-Validating Operational Protocols

The following workflows ensure that any breach in containment is immediately detectable by the operator.

HandlingWorkflow Start Pre-Operation Assessment (Ventilation & PPE Check) Weighing Weighing in Enclosed Balance (Vented) Start->Weighing PPE Verified Transfer Sealed Transfer to Reaction Vessel Weighing->Transfer Sealed Reaction Execution in Fume Hood (Sash lowered) Transfer->Reaction Inert Gas Decon Surface Decontamination (10% Bleach / EtOH) Reaction->Decon Post-Reaction Disposal Waste Segregation (Halogenated/Sulfur Waste) Decon->Disposal Waste Generation

Workflow for the safe handling, transfer, and disposal of thienothiazine derivatives.

Protocol A: Gravimetric Transfer and Solubilization
  • Airflow Validation: Before opening the reagent bottle, tape a small piece of tissue paper to the bottom of the fume hood sash. Causality: This provides a continuous, self-validating visual indicator of positive inward airflow.

  • Electrostatic Mitigation: Pass a zero-volt anti-static ionizer over the analytical balance, the weigh boat, and the metal spatula. Causality: At 203.24 g/mol , this crystalline structure is highly susceptible to electrostatic cling, which can cause sudden, uncontrollable aerosolization when the storage vial is opened.

  • Gravimetric Tracking: Tare the sealed vial, remove the necessary mass inside the vented enclosure, and re-weigh the sealed vial. Causality: Transferring by difference ensures that no loose powder is carried across the laboratory space.

  • Inert Solubilization: Transfer the compound into the reaction vessel and flush with inert gas (Nitrogen/Argon) before adding the solvent. Causality: Thiophene-fused systems can be sensitive to oxidative degradation in solution[2]; inerting protects both the integrity of the experiment and prevents potentially reactive volatile byproducts.

Spill Response and Disposal Plan

In the event of a containment failure, immediate and procedural action is required to prevent cross-contamination.

Protocol B: Solid Spill Decontamination
  • Containment (Do Not Sweep): Immediately cover the spilled 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide powder with damp absorbent pads. Causality: Dry sweeping will aerosolize the thienothiazine particulates, turning a localized surface spill into an inhalation hazard.

  • Collection: Use non-sparking, disposable spatulas to scoop the damp powder and pads into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: The bleach aids in degrading the reactive heterocyclic rings, while the ethanol removes any residual non-polar organic fragments.

  • Waste Segregation: Label the waste container explicitly as "Non-Halogenated Organic Waste - High Sulfur Content." Causality: While it lacks halogens, the high sulfur content (S2) requires specific incineration protocols to prevent the generation of toxic sulfur dioxide ( SO2​ ) gas in standard waste streams.

References

2.[2] Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers Source: MDPI URL:[Link]

3.[1] Thienothiazines - Fisher Scientific Source: Fisher Scientific URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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